Product packaging for 3-Phenylquinoxalin-2(1H)-one(Cat. No.:CAS No. 1504-78-5)

3-Phenylquinoxalin-2(1H)-one

Cat. No.: B073666
CAS No.: 1504-78-5
M. Wt: 222.24 g/mol
InChI Key: ZBBQSGVRBQKLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylquinoxalin-2(1H)-one is a versatile and high-value chemical scaffold extensively utilized in medicinal chemistry and anticancer research. It serves as a key precursor for synthesizing novel derivatives with demonstrated biological activity. Key Research Applications: Anticancer Agent Development: This compound is a foundational structure for creating potent antiproliferative agents. Derivatives have shown significant activity against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values as low as 1.9 µg/mL . Mechanisms of action include induction of apoptosis, confirmed by observed morphological changes, nuclear disintegration, and chromatin fragmentation in treated cells . Molecular docking studies indicate that derivatives can act as binders to critical enzyme targets, such as the human thymidylate synthase (hTS) homodimer interface, stabilizing its inactive form and inhibiting DNA synthesis . Antimicrobial Research: Quinoxaline-based analogues, including triazolo[4,3-a]quinoxaline derivatives, have been screened for antimicrobial activity, targeting enzymes like DHFR and E. coli DNA gyrase B . This highlights the scaffold's potential in addressing the growing threat of antibiotic-resistant microbes. Versatile Chemical Intermediate: The compound exhibits interesting chemoselective properties, allowing for structure modification at the sulfur or nitrogen atoms. This enables the synthesis of diverse libraries of derivatives, such as S-alkylated propanoates, acetamides, and dipeptides, for structure-activity relationship (SAR) studies . Intended Use: This product is labeled "For Research Use Only" (RUO) . It is exclusively tailored for laboratory research applications, including fundamental research, pharmaceutical discovery, and the development of assays. It is not intended for use in diagnostic procedures, clinical use, or for any human or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2O B073666 3-Phenylquinoxalin-2(1H)-one CAS No. 1504-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBQSGVRBQKLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323944
Record name 3-phenylquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1504-78-5
Record name 1504-78-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1504-78-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylquinoxalin-2(1H)-one: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential as an anticancer agent.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a quinoxaline core substituted with a phenyl group at the 3-position and a carbonyl group at the 2-position. The presence of the lactam-lactim tautomerism is a characteristic feature of this class of compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 3-phenyl-1H-quinoxalin-2-one[1]
Molecular Formula C₁₄H₁₀N₂O[1]
Molecular Weight 222.24 g/mol [1]
CAS Number 1504-78-5[1]
SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O[1]
Melting Point 272-274 °C
Solubility 3.9 µg/mL (at pH 7.4)[1]
XLogP3-AA 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the condensation reaction between an o-phenylenediamine and an α-ketoester.

Experimental Protocol: Synthesis via Condensation

Materials:

  • o-Phenylenediamine

  • Ethyl benzoylformate

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

  • Add an equimolar amount of ethyl benzoylformate to the solution.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Logical Workflow for Synthesis:

G start Start reactants o-Phenylenediamine + Ethyl benzoylformate start->reactants dissolve Dissolve in Ethanol reactants->dissolve reflux Reflux with optional -catalytic acetic acid dissolve->reflux precipitate Cool to precipitate product reflux->precipitate filter Filter to collect crude product precipitate->filter wash Wash with cold Ethanol filter->wash recrystallize Recrystallize from suitable solvent wash->recrystallize dry Dry under vacuum recrystallize->dry end Pure this compound dry->end

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound serves as a versatile scaffold for the development of potent biologically active compounds.[2]

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT-116) and breast cancer (MCF-7).[2]

A key mechanism of action for the anticancer effects of certain quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5] VEGFR-2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

Signaling Pathway: Inhibition of VEGFR-2

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Quinoxalinone This compound Derivative Quinoxalinone->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Table 2: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Derivative 15VEGFR-20.0032[6]
Derivative 17bVEGFR-21.19[5]
Sorafenib (Reference)VEGFR-21.27[5]
Derivative 7fHCT-1164.28[3]
Derivative 7fMCF-73.57[3]
Doxorubicin (Reference)HCT-116-[3]
Doxorubicin (Reference)MCF-7-[3]
Compound 2aHCT-11628.85 µg/mL[2]
Compound 7jHCT-11626.75 µg/mL[2]

Note: The IC₅₀ values presented are for derivatives of this compound, highlighting the potential of this chemical scaffold.

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2] Morphological changes such as nuclear disintegration and chromatin fragmentation have been observed in cancer cells treated with these derivatives.[2]

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthesis and significant potential for derivatization. Its core structure is a key pharmacophore in the design of novel anticancer agents, particularly those targeting the VEGFR-2 signaling pathway. Further research into the structure-activity relationships of its derivatives is warranted to develop more potent and selective therapeutic agents for the treatment of cancer and other diseases. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

Spectroscopic Profile of 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Phenylquinoxalin-2(1H)-one. This key chemical entity is of significant interest in medicinal chemistry and drug development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a valuable resource for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
12.57s1HN-HDMSO-d₆
8.34–8.27m2HAr-HDMSO-d₆
7.84d, J = 7.9 Hz1HAr-HDMSO-d₆
7.59–7.45m4HAr-HDMSO-d₆
7.37–7.29m2HAr-HDMSO-d₆

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignmentSolvent
154.6C=ODMSO-d₆
154.2C-NDMSO-d₆
135.6Ar-CDMSO-d₆
132.1Ar-CDMSO-d₆
132.0Ar-CDMSO-d₆
130.3Ar-CHDMSO-d₆
130.2Ar-CHDMSO-d₆
129.2Ar-CHDMSO-d₆
128.8Ar-CHDMSO-d₆
127.9Ar-CHDMSO-d₆
123.4Ar-CHDMSO-d₆
115.1Ar-CDMSO-d₆
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Quinoxalin-2(1H)-one Derivatives [1]

Wavenumber (cm⁻¹)Functional GroupDescription
3320–3304N-HStretching
3109–3009C-HAromatic Stretching
1677–1671C=OCarbonyl Stretching
1620–1615C=NStretching
1580–1412C=CAromatic Ring Stretching
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound [2]

m/zRelative Intensity (%)Assignment
22274[M]⁺
194100[M-CO]⁺
9022
7721
6328

Experimental Protocols

Synthesis of this compound[2]

A common synthetic route involves the reaction of an α-keto acid with an o-phenylenediamine. In a typical procedure, phenylglyoxylic acid (an α-keto acid) is reacted with o-phenylenediamine. The reaction can be carried out in a suitable solvent such as ethanol or acetic acid, often with heating. The product, this compound, precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] The sample is dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet. The spectrum is recorded over a standard range, for example, 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, often using electron ionization (EI) or electrospray ionization (ESI).[2] The sample is introduced into the ion source, and the mass-to-charge ratios (m/z) of the resulting ions are detected.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for synthesis and spectroscopic characterization.

References

The Therapeutic Potential of Novel Quinoxalinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quinoxalinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Possessing a bicyclic scaffold of a fused benzene and pyrazine ring, these compounds exhibit a wide array of pharmacological properties. Their structural versatility allows for modifications that have led to the development of potent agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel quinoxalinone derivatives, focusing on their anticancer and antimicrobial activities, complete with detailed experimental protocols and visual representations of key biological pathways.

Anticancer Activity of Quinoxalinone Derivatives

Novel quinoxalinone derivatives have emerged as a promising class of chemotherapeutic agents, demonstrating significant efficacy against various cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often targeting critical pathways involved in tumor growth, proliferation, and survival.[1][7]

Mechanisms of Action
  • Kinase Inhibition: A primary mechanism through which quinoxalinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cellular signaling.[8] Many derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1][9] By competitively binding to the ATP-binding site of these kinases, they block downstream signaling cascades that are vital for tumor angiogenesis and cell proliferation.[1] Some compounds have been identified as dual inhibitors of both EGFR and COX-2.[9]

  • Induction of Apoptosis: A significant outcome of treatment with these compounds is the induction of programmed cell death, or apoptosis, in cancer cells.[7] This is often achieved via the intrinsic pathway, which involves the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[7][10]

  • Cell Cycle Arrest: Quinoxalinone derivatives have been shown to halt the cell cycle at specific checkpoints, most commonly the G2/M phase.[1][7] This prevents cancer cells from undergoing mitosis and further proliferation, thereby controlling tumor growth.[7]

Quantitative Data: Anticancer Activity

The in vitro anticancer efficacy of various quinoxalinone derivatives is summarized below. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxalinone A MCF-7 (Breast)2.2Doxorubicin0.8
A549 (Lung)2.7Cisplatin5.2
HCT-116 (Colon)4.45-Fluorouracil4.9
Quinoxalinone B HepG2 (Liver)9.8Sorafenib5.5
PC-3 (Prostate)7.5Docetaxel0.01
Compound 11 HCT-116, MCF-7, HepG20.81 - 2.91Doxorubicin0.72 - 0.98
Compound 13 HCT-116, MCF-7, HepG20.81 - 2.91Doxorubicin0.72 - 0.98
Compound 4m A549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20

(Data sourced from[7][9][10])

Signaling Pathway Visualizations

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Quinoxalinone Quinoxalinone Derivative Quinoxalinone->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Inhibition of the VEGFR-2 signaling pathway.

Intrinsic_Apoptosis Quinoxalinone Quinoxalinone Derivative Mitochondrion Mitochondrion Quinoxalinone->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates ActiveCaspase3 Active Caspase-3 (Executioner) ActiveCaspase9->ActiveCaspase3 Cleaves & Activates (from Pro-Caspase-3) Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Induction of intrinsic apoptosis pathway.
Experimental Protocols: Anticancer Assays

1. MTT Assay for Cell Viability [1] This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, Quinoxalinone derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

    • Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.[1]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[1]

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[12]

2. Annexin V-FITC/PI Apoptosis Assay [1] This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Materials: 6-well plates, Quinoxalinone derivatives, Annexin V-FITC/PI Apoptosis Detection Kit, cold PBS, 1X Binding Buffer, flow cytometer.

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound for the desired time.[1]

    • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[13]

    • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[11] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[11]

Antimicrobial Activity of Quinoxalinone Derivatives

Quinoxalinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][14] Symmetrically disubstituted quinoxalines, in particular, have shown significant antibacterial activity.[15]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the diameter of the inhibition zone in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) in a broth dilution assay.

Compound IDOrganismInhibition Zone (mm) at 250 µg/mLReferenceInhibition Zone (mm)
1a Staphylococcus aureus13Streptomycin (25 µg)20
Bacillus cereus15Streptomycin (25 µg)22
Aspergillus ochraceus12Mycostatin (30 µg)19
1b Staphylococcus aureus14Streptomycin (25 µg)20
Bacillus cereus16Streptomycin (25 µg)22
Aspergillus ochraceus13Mycostatin (30 µg)19
4a Staphylococcus aureus16Streptomycin (25 µg)20
Bacillus cereus18Streptomycin (25 µg)22
Aspergillus ochraceus16Mycostatin (30 µg)19

(Data sourced from[16])

Compound IDOrganismMIC (µg/mL)Reference (Vancomycin)MIC (µg/mL)
Compound X MRSA Isolate 14Vancomycin2
MRSA Isolate 28Vancomycin1
MRSA Isolate 32Vancomycin1

(Hypothetical data based on findings from[17])

Experimental Workflow Visualization

Antimicrobial_Screening_Workflow start Synthesized Quinoxalinone Derivatives prepare_stock Prepare Stock Solutions (e.g., in DMSO) start->prepare_stock primary_screen Primary Screening (Agar Diffusion Method) prepare_stock->primary_screen measure_zones Measure Inhibition Zones primary_screen->measure_zones select_active Select Active Compounds (Zone > Threshold) measure_zones->select_active secondary_screen Secondary Screening (Broth Microdilution for MIC) select_active->secondary_screen Active inactive Inactive Compounds select_active->inactive Inactive determine_mic Determine Minimum Inhibitory Concentration (MIC) secondary_screen->determine_mic active Potent Antimicrobial Leads determine_mic->active

Workflow for antimicrobial compound screening.
Experimental Protocols: Antimicrobial Assays

1. Agar Diffusion Technique [16] This method is used for the preliminary screening of antimicrobial activity.

  • Materials: Petri dishes, agar medium, test microorganisms, sterile cups (8 mm diameter), solutions of test compounds (e.g., 250 µg/mL in DMSO), reference antibiotics (e.g., Streptomycin), and antifungals (e.g., Mycostatin).

  • Procedure:

    • Preparation: Inoculate agar media with the respective test organisms.

    • Application: Place sterile cups onto the agar surface and add a defined volume of the test compound solution into each cup.[16]

    • Incubation: Incubate the plates for 24 hours (for bacteria) or 48 hours (for fungi) at an appropriate temperature.[15]

    • Measurement: Measure the diameter of the inhibition zone (the clear area around the cup where microbial growth is inhibited).

2. Broth Microdilution Method for MIC Determination [17] This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, nutrient broth, test microorganisms, serial dilutions of test compounds, reference antibiotics.

  • Procedure:

    • Dilution: Prepare two-fold serial dilutions of the test compounds in the broth within the wells of a microtiter plate.[17]

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Incubation: Incubate the plates at 37°C for 24 hours.[15]

    • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.[15]

Conclusion

Quinoxalinone derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their proven efficacy as anticancer and antimicrobial agents, driven by diverse mechanisms of action, underscores their potential in drug development. The structure-activity relationship studies have shown that modifications to the quinoxalinone core can lead to highly potent and selective compounds.[8] Future research should focus on optimizing these derivatives to enhance their biological activity, improve their safety profiles, and explore their potential against a wider range of diseases, bringing these promising compounds closer to clinical application.

References

The Discovery and Enduring Legacy of 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylquinoxalin-2(1H)-one, a prominent member of the quinoxalinone family, has a rich history rooted in the foundational principles of heterocyclic chemistry. Since its implicit discovery through the pioneering work on quinoxaline synthesis, this scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as potent anticancer agents through the inhibition of critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on its role in drug development, particularly as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Historical Perspective: The Genesis of a Privileged Scaffold

The journey of this compound is intrinsically linked to the broader history of quinoxaline chemistry. The first synthesis of a quinoxaline derivative is credited to Korner and Hinsberg in 1884, who established the now-classical method of condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] This fundamental reaction, known as the Hinsberg reaction, laid the groundwork for the synthesis of a vast array of quinoxaline derivatives, including the quinoxalinone subclass.

While a singular "discovery" paper for this compound is not readily identifiable in early literature, its synthesis is a direct application of the Hinsberg methodology, utilizing o-phenylenediamine and a phenyl-substituted 1,2-dicarbonyl compound, such as phenylglyoxylic acid. The early focus was on the fundamental chemistry and synthesis of the quinoxaline ring system. However, the therapeutic potential of quinoxaline derivatives soon became a subject of intense investigation, leading to their recognition as important pharmacophores.[3] In recent decades, this compound and its analogues have garnered significant attention for their potent biological activities, particularly in the realm of oncology.[4]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with a phenyl-α-keto acid or its ester, such as phenylglyoxylic acid or ethyl benzoylformate. This reaction is typically carried out under acidic or neutral conditions and can be facilitated by conventional heating or microwave irradiation.[5][6][7]

General Synthetic Workflow

The synthesis of this compound from o-phenylenediamine and phenylglyoxylic acid represents a classical and straightforward approach. The workflow involves the condensation of the two reactants, leading to the formation of the quinoxalinone ring system through an intramolecular cyclization and dehydration sequence.

Synthesis_Workflow Reactants o-Phenylenediamine + Phenylglyoxylic Acid Reaction Condensation Reaction (e.g., in refluxing ethanol or acetic acid) Reactants->Reaction Mixing Intermediate Intermediate Adduct Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data

The identity and purity of this compound are confirmed through various analytical techniques. The following tables summarize key quantitative data for the parent compound and one of its common derivatives, 1-allyl-3-phenylquinoxalin-2(1H)-one.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₄H₁₀N₂O222.24243-245
1-Allyl-3-phenylquinoxalin-2(1H)-oneC₁₇H₁₄N₂O262.3198

Table 2: Spectroscopic Data for 1-Allyl-3-phenylquinoxalin-2(1H)-one[8]

TechniqueData
¹H NMR (CDCl₃, δ ppm)5.02 (dd, 2H, NCH₂), 5.29 (m, 2H, =CH₂), 6.03 (m, 1H, =CH), 7.34–8.38 (m, 9H, HAr)
¹³C NMR (CDCl₃, δ ppm)44.8 (NCH₂), 103.3 (=CH₂), 130.7 (=CH), 114.1, 118.2, 123.7, 2x128.1, 2x129.6, 130.2, 130.4, 130.6 (CHAr), 132.6, 136.0, 139.1, 155.0, 154.3 (Cq)
Mass Spectrometry (FAB)m/z: 263 (M+1)

Biological Activity and Mechanism of Action

Derivatives of this compound have been extensively studied for their therapeutic potential, exhibiting a range of biological activities including anticancer, antibacterial, and antiviral properties.[3][9] A significant area of research has focused on their role as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Certain derivatives of 3-vinyl-quinoxalin-2(1H)-one have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[10] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[11][12] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[13]

FGFR1 inhibitors based on the quinoxalinone scaffold typically function by competing with ATP for binding to the kinase domain of the receptor.[10] This prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling cascades.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization GRB2 GRB2/SOS Dimerization->GRB2 Activates PI3K PI3K Dimerization->PI3K Activates Quinoxalinone 3-Vinyl-quinoxalin-2(1H)-one Derivative Quinoxalinone->Dimerization Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Migration ERK->CellResponse Promotes AKT AKT PI3K->AKT AKT->CellResponse Promotes

Inhibition of the FGFR1 signaling pathway by a 3-vinyl-quinoxalin-2(1H)-one derivative.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative N-alkylation reaction.

Synthesis of this compound

This protocol is adapted from established methods involving the condensation of o-phenylenediamine with an α-ketoester.

Materials:

  • o-Phenylenediamine

  • Ethyl benzoylformate (or Phenylglyoxylic acid)

  • Glacial acetic acid (or Ethanol)

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid or ethanol.

  • Add ethyl benzoylformate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

N-Alkylation of this compound: Synthesis of 1-Allyl-3-phenylquinoxalin-2(1H)-one[10]

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • To a solution of this compound (1 g, 4.5 mmol) in dimethylformamide (20 ml), add potassium carbonate (1 g, 7.46 mmol) and a catalytic amount of tetrabutylammonium bromide.

  • Add allyl bromide (0.5 ml, 6.75 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the solution to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Crystallize the residue from ethanol to afford 1-allyl-3-phenylquinoxalin-2(1H)-one as colorless crystals.

Conclusion and Future Directions

This compound, a compound with a rich historical background in heterocyclic chemistry, continues to be a cornerstone for the development of novel therapeutic agents. Its versatile synthesis and the diverse biological activities of its derivatives, particularly as kinase inhibitors in anticancer therapy, underscore its significance. The inhibition of the FGFR signaling pathway by quinoxalinone-based compounds represents a promising avenue for targeted cancer treatment. Future research will likely focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as a deeper exploration of their mechanisms of action and potential applications in other disease areas. The detailed synthetic protocols and compiled data in this guide are intended to facilitate further research and innovation in this exciting field.

References

3-Phenylquinoxalin-2(1H)-one: A Comprehensive Technical Guide on its Multifaceted Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxalinone scaffold, particularly 3-phenylquinoxalin-2(1H)-one and its derivatives, represents a versatile and privileged structure in medicinal chemistry.[1][2] These compounds have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5] This technical guide provides an in-depth exploration of the diverse mechanisms of action associated with this compound derivatives. It consolidates key findings from various studies, presenting quantitative data in structured tables, detailing experimental methodologies where available, and visualizing complex signaling pathways and workflows using Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the quinoxalinone core.

Introduction: The Prominence of the Quinoxalinone Scaffold

Quinoxalinone and its derivatives are heterocyclic compounds that have been extensively utilized as foundational skeletons for the synthesis of biologically active molecules.[1][2] The chemical simplicity and accessibility of the quinoxalinone core make it an attractive starting point for the development of new therapeutic agents.[1] The diverse biological activities of these compounds stem from the various substitutions that can be made on the quinoxalinone ring system, leading to interactions with a wide array of biological targets. This guide will systematically explore the primary mechanisms through which these compounds exert their pharmacological effects.

Anticancer Activity: A Multi-pronged Approach

A significant body of research has focused on the anticancer potential of this compound derivatives.[6][7] These compounds have been shown to inhibit tumor growth through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the modulation of critical signaling pathways.

Enzyme Inhibition in Cancer Therapy

Several derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell proliferation, survival, and angiogenesis.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain quinoxalinone derivatives have been designed and synthesized as novel EGFR inhibitors.[8][9] These compounds have demonstrated inhibitory activity against EGFR kinase, a key target in the treatment of non-small-cell lung cancer and other malignancies.[8]

  • Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: Utilizing a lead compound with a quinazolinone nucleus, researchers have synthesized 3-vinyl-quinoxalin-2(1H)-one derivatives that act as inhibitors of FGFR1.[10] FGFR1 is a validated molecular target in anticancer drug discovery, and its inhibition can impede tumor growth and angiogenesis.[10] Some of these synthesized compounds displayed potent cytotoxic effects against cancer cell lines known to have high levels of FGFR1 expression.[10]

  • Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA) Inhibition: Some quinoxalinone derivatives have been evaluated for their inhibitory activity against COX-2 and LDHA, two enzymes implicated in colorectal carcinogenesis.[11] Mechanistically, COX-2 is involved in the conversion of arachidonic acid to prostaglandins that promote a procarcinogenic microenvironment.[11] LDHA, on the other hand, is a key enzyme in the metabolic reprogramming of cancer cells.[11] Certain derivatives exhibited significant inhibition of both enzymes.[11]

The following table summarizes the inhibitory activities of selected this compound derivatives against various cancer-related enzymes.

Compound/Derivative Target Enzyme Inhibitory Activity (IC50 / % Inhibition) Reference
6-methoxy-7-(3-morpholinopropoxy)-1-(2- phenoxyethyl)-quinoxalin-2(1H)-one derivativesEGFRShowed inhibitory activity[8][9]
3-vinyl-quinoxalin-2(1H)-one derivativesFGFR1Good-to-excellent potency[10]
Quinoxalinone derivatives (e.g., 6a, 6g)LDHA6a: 62.55% at 100 µg/mL; 6g: 53.60% at 100 µg/mL[11]
Quinoxalinone derivatives (e.g., 6e, 6d, 6a)COX-26e: 100.00% at 200 µg/mL; 6d: 97.45% at 200 µg/mL; 6a: 82.95% at 200 µg/mL[11]
Modulation of Signaling Pathways

The anticancer effects of this compound derivatives are also mediated through the modulation of intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. 3-Phosphoinositide-dependent kinase 1 (PDK1) is a key upstream regulator of this pathway. Novel substituted 3-anilino-quinolin-2(1H)-ones, which share a similar structural scaffold with quinoxalinones, have been developed as PDK1 inhibitors, suggesting a potential mechanism for related quinoxalinone compounds.[12]

PI3K_Akt_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Quinoxalinone This compound Derivative Quinoxalinone->RTK inhibits Quinoxalinone->PDK1 inhibits

Figure 1: Potential inhibition of the PI3K/Akt pathway by quinoxalinone derivatives.

Anti-inflammatory and Antioxidant Mechanisms

Certain this compound derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[13]

Inhibition of Inflammatory Enzymes

The anti-inflammatory effects of these compounds can be attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as lipoxygenase (LOX).[13] Some derivatives have shown potent in vitro inhibition of soybean lipoxygenase and significant in vivo anti-inflammatory effects in carrageenan-induced edema models.[13]

Modulation of Toll-like Receptor (TLR) Signaling

Toll-like receptors (TLRs) are key players in the innate immune system and can trigger inflammatory responses. TLRs have two main downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways, both of which can lead to the activation of transcription factors like NF-κB and IRF3, resulting in the expression of inflammatory genes.[14] While not directly studying this compound, research on structurally related compounds suggests that they can modulate these TLR signaling pathways, thereby reducing the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14]

TLR_Signaling_Pathway TLR_agonist TLR Agonist TLR Toll-like Receptor (TLR) TLR_agonist->TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS) NFkB->Inflammatory_Genes IRF3->Inflammatory_Genes Quinoxalinone Potential Inhibition by Quinoxalinone Derivative Quinoxalinone->MyD88 inhibits Quinoxalinone->TRIF inhibits

Figure 2: Postulated modulation of TLR signaling pathways by quinoxalinone derivatives.

Other Biological Activities and Mechanisms

The therapeutic potential of this compound derivatives extends beyond anticancer and anti-inflammatory applications.

Aldose Reductase Inhibition

Some derivatives of quinoxalin-2(1H)-one have been identified as potent and selective inhibitors of aldose reductase.[15] This enzyme is implicated in the pathogenesis of diabetic complications. The development of these inhibitors involved a bioisosteric replacement strategy, highlighting the tunability of the quinoxalinone scaffold.[15] One derivative, in particular, exhibited an IC50 of 0.107 μM.[15]

The following table summarizes the inhibitory activities of a selected quinoxalinone derivative against aldose reductase.

Compound/Derivative Target Enzyme Inhibitory Activity (IC50) Reference
Quinoxalinone derivative 13dAldose Reductase0.107 µM[15]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While comprehensive, step-by-step protocols are often found within the full text of research articles, this section provides an overview of the general methodologies employed in the characterization of the mechanisms of action of this compound derivatives, based on the available literature.

General Workflow for Synthesis and Biological Evaluation

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, Mass Spectrometry) Synthesis->Characterization In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Characterization->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Signaling Pathway Analysis) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Cell_Based_Assays->In_Vivo_Studies

Figure 3: A generalized experimental workflow for the study of quinoxalinone derivatives.
Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves the condensation of o-phenylenediamine with a suitable carbonyl compound. For instance, 1-allyl-3-phenylquinoxalin-2(1H)-one was prepared by the alkylation of this compound with allyl bromide in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium bromide in dimethylformamide.[16] The reaction mixture was stirred at room temperature for 12 hours, followed by filtration, solvent removal, and crystallization from ethanol.[16]

Enzyme Inhibition Assays
  • In Vitro Kinase Assays: The inhibitory activity of quinoxalinone derivatives against tyrosine kinases like EGFR and FGFR1 is typically determined using in vitro kinase assays.[8][10] These assays often involve incubating the purified enzyme with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The extent of substrate phosphorylation is then measured, often using techniques like ELISA or radiometric assays, to determine the inhibitory potency of the compound.

  • COX-2 and LDHA Inhibition Assays: The inhibitory effects on COX-2 and LDHA are also evaluated through in vitro enzymatic assays.[11] For COX-2, the assay might measure the production of prostaglandins from arachidonic acid. For LDHA, the assay typically monitors the conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+, and the change in absorbance at 340 nm is measured.[11]

Cell-Based Assays
  • Cytotoxicity Assays: The antiproliferative activity of the synthesized compounds against various cancer cell lines is commonly assessed using cytotoxicity assays such as the MTT or SRB assay.[9] These assays measure the metabolic activity or total protein content of the cells, respectively, as an indicator of cell viability.

  • Signaling Pathway Analysis: To investigate the effect of the compounds on specific signaling pathways, techniques like Western blotting are employed. Cells are treated with the compound of interest, and cell lysates are then analyzed by Western blotting using antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., Akt, ERK).

In Vivo Studies
  • Animal Models of Disease: The in vivo efficacy of promising compounds is evaluated in animal models of disease. For example, the anti-inflammatory activity of quinoxalinone derivatives has been assessed using the carrageenan-induced paw edema model in rodents.[13] The reduction in paw volume after treatment with the compound is a measure of its anti-inflammatory effect.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The mechanism of action of these compounds is highly dependent on the specific substitutions on the quinoxalinone core, leading to a diverse array of molecular targets and modulated signaling pathways. The primary mechanisms elucidated to date include the inhibition of key enzymes in cancer and inflammation (e.g., EGFR, FGFR1, COX-2, LDHA, and aldose reductase) and the modulation of critical signaling cascades such as the PI3K/Akt and TLR pathways.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR of this compound derivatives will enable the design of more potent and selective inhibitors for specific targets.

  • Elucidation of Novel Mechanisms: Further investigation into the biological activities of this class of compounds may reveal novel mechanisms of action and therapeutic targets.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough pharmacokinetic and toxicological evaluation to assess their drug-like properties and safety profiles.

  • Combination Therapies: The potential of this compound derivatives as adjuvants in combination with existing therapies should be explored to enhance therapeutic efficacy and overcome drug resistance.

References

Tautomerism in 3-Phenylquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylquinoxalin-2(1H)-one, a core heterocyclic structure in medicinal chemistry, exhibits tautomerism, a phenomenon critical to its chemical reactivity, biological activity, and pharmaceutical properties. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, focusing on the predominant lactam-lactim equilibrium. While direct quantitative data for the parent compound is limited, this guide synthesizes available spectroscopic and computational information from closely related derivatives to present a robust model of its tautomeric behavior. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of the tautomeric equilibria and analytical workflows to support further research and drug development efforts.

Introduction to Tautomerism in Quinoxalinones

Quinoxalin-2(1H)-ones are a class of heterocyclic compounds that can exist in different tautomeric forms. The most prevalent form of tautomerism in these molecules is the lactam-lactim tautomerism, which is a specific type of keto-enol tautomerism. In this equilibrium, a proton migrates between the nitrogen atom at position 1 and the exocyclic oxygen atom at position 2.

  • Lactam (Keto) Form: this compound

  • Lactim (Enol) Form: 3-Phenylquinoxalin-2-ol

A second potential, though less commonly observed, tautomerism is the amino-imino form, involving the endocyclic nitrogen atoms. The position of the tautomeric equilibrium is a crucial determinant of the molecule's physicochemical properties, including its acidity, basicity, polarity, and hydrogen bonding capabilities. These properties, in turn, influence the molecule's interaction with biological targets, solubility, and metabolic stability, making a thorough understanding of its tautomeric preferences essential for drug design and development.

Tautomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the lactam and lactim forms.

SynthesisWorkflow Reactants o-Phenylenediamine + Phenylglyoxylic Acid + NbCl5 (cat.) Reaction Reflux Reactants->Reaction Solvent Toluene Solvent->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product AnalyticalWorkflow Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Data_Analysis Data Analysis and Tautomer Identification NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis

An In-depth Technical Guide to the Solubility and Stability of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 3-Phenylquinoxalin-2(1H)-one. This quinoxalinone derivative is of significant interest in medicinal chemistry and drug discovery due to its versatile scaffold. A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.

Physicochemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol .[1][2] Its structure consists of a quinoxaline core with a phenyl group substituted at the 3-position and a ketone group at the 2-position.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Currently, publicly available quantitative solubility data for this compound is limited.

Aqueous Solubility: The aqueous solubility of this compound has been determined to be 3.9 µg/mL at pH 7.4 .[1][2] This low aqueous solubility suggests that the compound may exhibit challenges in achieving therapeutic concentrations in vivo and may require formulation strategies to enhance its dissolution and absorption.

Organic Solvent Solubility: Quantitative solubility data in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone are not readily available in the literature. However, qualitative descriptions from various synthetic procedures suggest that it is soluble in solvents like dimethylformamide (DMF) and can be crystallized from ethanol.[3] For drug development purposes, it is highly recommended that quantitative solubility be experimentally determined in a range of pharmaceutically acceptable solvents.

Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

The isothermal saturation method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

  • Sample Collection: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow for Isothermal Saturation Method

G prep Preparation: Add excess this compound to solvent in a sealed vial. equil Equilibration: Agitate at constant temperature (e.g., 24-72h). prep->equil sample Sampling: Withdraw supernatant through a filter (e.g., 0.22 µm). equil->sample quant Quantification: Analyze concentration by a validated method (e.g., HPLC). sample->quant calc Calculation: Determine solubility from concentration and dilution. quant->calc

Isothermal saturation method workflow.

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[4]

While specific quantitative stability data for this compound is not available in the reviewed literature, the following sections outline the recommended stress conditions based on ICH guidelines Q1A(R2) for conducting forced degradation studies.[1][5][6][7][8] The goal is to achieve 5-20% degradation to provide meaningful data.[1][7]

Summary of Forced Degradation Conditions

Stress ConditionRecommended Conditions
Acidic Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C)
Basic Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C)
Oxidative Degradation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature
Thermal Degradation Dry heat at temperatures above accelerated stability testing (e.g., 60-80°C)
Photolytic Degradation Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)
Experimental Protocol for Forced Degradation Studies

General Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent system at a known concentration.

  • Stress Application: Subject the solutions to the different stress conditions as outlined in the table above for a specified duration. A control sample protected from the stress condition should be analyzed concurrently.

  • Neutralization/Quenching: After the exposure period, neutralize the acidic and basic samples. For oxidative studies, the reaction may be quenched if necessary.

  • Analysis: Analyze the stressed and control samples using a stability-indicating analytical method, such as a validated HPLC method, to determine the percentage of degradation and to identify and quantify any degradation products.

Logical Workflow for Forced Degradation Studies

G start Prepare Stock Solution of This compound acid Acidic Stress (e.g., 0.1 M HCl, 60°C) start->acid base Basic Stress (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxid therm Thermal Stress (e.g., 80°C, Dry Heat) start->therm photo Photolytic Stress (UV/Vis Light) start->photo analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze report Identify Degradants and Determine Degradation Percentage analyze->report

Forced degradation study workflow.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance due to degradation. A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically the method of choice.[9]

While a specific, validated HPLC method for this compound is not detailed in the available literature, a general approach to developing such a method is provided below.

General RP-HPLC Method Development Parameters:

  • Column: A C18 column is a common starting point for compounds of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective in separating the parent compound from its degradation products.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance should be employed.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Potential Signaling Pathway Involvement

While direct evidence linking this compound to a specific signaling pathway is limited, the broader class of quinoxaline derivatives has been implicated in various biological processes. For instance, some quinoxaline derivatives have been investigated as inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway, which is known to be dysregulated in several cancers.[10] Additionally, other quinoxalinone derivatives have been explored as potential activators of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[11]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Hypothetical FGFR1 Signaling Pathway Inhibition

G FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Dimer Receptor Dimerization FGFR1->Dimer Autophos Autophosphorylation Dimer->Autophos Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophos->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation PQO This compound (Hypothetical) PQO->FGFR1 Inhibition

Hypothetical inhibition of the FGFR1 pathway.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. The data highlights the compound's low aqueous solubility, underscoring the need for solubility enhancement strategies in formulation development. While specific quantitative stability data is lacking, this guide provides standardized protocols based on ICH guidelines to enable researchers to perform comprehensive forced degradation studies. The development and validation of a stability-indicating HPLC method are critical next steps for any drug development program involving this compound. Further investigation into its biological mechanism of action is also warranted to identify its molecular targets and signaling pathway involvement.

References

Pharmacological profile of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacological Profile of 3-Phenylquinoxalin-2(1H)-one and Its Derivatives

This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its structurally related derivatives. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the synthesis, mechanisms of action, and therapeutic potential of this chemical scaffold. The information presented is supported by quantitative data from various in vitro studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Derivatives of quinoxalin-2(1H)-one, in particular, have garnered significant attention due to their broad spectrum of biological activities. The planar nature of the quinoxaline ring system allows for interactions with various biological targets, and the introduction of different substituents at the C3 position, such as a phenyl group, can significantly modulate the pharmacological profile.[1] Research has demonstrated the potential of these compounds in several therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][4][5]

Synthesis of this compound and Derivatives

The synthesis of the this compound core and its derivatives is typically achieved through condensation reactions. A common method involves the reaction of o-phenylenediamine with α-keto acids. For instance, 3-methylquinoxalin-2(1H)-one can be synthesized by reacting o-phenylenediamine with ethyl pyruvate.[6] The core this compound can be prepared from appropriate precursors, and further modifications can be introduced at the N1 and C3 positions to generate a library of derivatives with diverse functionalities.[7][8][9] For example, the thione analogue, 3-phenylquinoxaline-2(1H)-thione, is a key intermediate for synthesizing S-substituted derivatives with potential anticancer and antimicrobial activities.[2][7][10]

Pharmacological Activities

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects across a range of human cancer cell lines.

Mechanism of Action: The primary anticancer mechanisms identified for this class of compounds include the inhibition of key protein kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[11][12][13] Inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways crucial for cancer cell growth, survival, and the formation of new blood vessels that supply tumors.[14][15] Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by morphological changes like nuclear disintegration and chromatin fragmentation.[8] Another proposed mechanism for a subset of derivatives is the inhibition of human thymidylate synthase, an enzyme critical for DNA synthesis.[7]

// Edges representing the signaling pathway VEGF -> VEGFR2 [label="Binds", color="#4285F4"]; VEGFR2 -> PLCg [label="Activates", color="#EA4335"]; VEGFR2 -> PI3K [label="Activates", color="#34A853"]; PLCg -> PKC [color="#EA4335"]; PKC -> RAF [color="#EA4335"]; RAF -> MEK [color="#EA4335"]; MEK -> ERK [color="#EA4335"]; ERK -> Proliferation [color="#EA4335"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; Quinoxalinone -> VEGFR2 [label="Inhibits\n(ATP-competitive)", arrowhead=tee, color="#202124", style=dashed];

// Graph and node styling for clarity and contrast {rank=same; VEGF;} {rank=same; VEGFR2;} {rank=same; PLCg; PI3K;} {rank=same; PKC; AKT;} {rank=same; RAF; mTOR;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; Proliferation;} {rank=min; Quinoxalinone;} } caption: VEGFR-2 signaling pathway and its inhibition.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various this compound derivatives.

Table 1: Antiproliferative Activity of 2-oxo-3-phenylquinoxaline Derivatives against Colorectal Cancer (HCT-116) Cells [8]

CompoundIC50 (µg/mL)
2a 28.85 ± 3.26
7j 26.75 ± 3.50

Table 2: Cytotoxic Activity of 3-phenylquinoxaline-2(1H)-thione Derivatives [2][7]

CompoundCancer Cell LineAssayIC50 (µg/mL)GI50 (µM)
4c Leukemia--1.8 - 3.8
10b HCT-116 (Colon)MTT1.52-
10b MCF-7 (Breast)MTT2.0-

Note: The specific structures for compounds 2a, 7j, 4c, and 10b are detailed in the cited literature.

Antimicrobial Activity

Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The precise antimicrobial mechanisms are not as well-defined as their anticancer effects but are thought to involve the disruption of essential cellular processes in microorganisms. For some derivatives, inhibition of DNA gyrase has been suggested as a potential target.[16]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 3-phenylquinoxaline-2(1H)-thione derivatives.

Table 3: Antimicrobial Activity of 3-phenylquinoxaline-2(1H)-thione Derivatives [2]

CompoundMicroorganismMIC (µg/mL)
7a, 7b, 8a, 11a, 11b Bacillus subtilis12.5
7b, 8a Escherichia coli12.5
4a, 7b, 10b, 11a Pseudomonas aeruginosa50
7b, 8a, 10b Candida albicans50
Ampicillin (control) B. subtilis, E. coli12.5

Note: The specific structures for the numbered compounds are detailed in the cited literature.

Neurological Activity

The closely related quinoxaline-2,3-dione scaffold is a classic antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[17][18] While specific binding data for this compound itself is not extensively documented in the reviewed literature, the structural similarity suggests potential activity at ionotropic glutamate receptors. Antagonism of AMPA receptors is a therapeutic strategy for neurological conditions characterized by excitotoxicity, such as epilepsy.[17]

Mechanism of Action: Quinoxaline-dione antagonists act as competitive inhibitors at the glutamate binding site on the AMPA receptor. By occupying this site, they prevent the endogenous ligand, glutamate, from binding and activating the receptor, thereby reducing the influx of cations (like Na+ and Ca2+) into the neuron and dampening excitatory signaling.[17][18]

ampa_antagonism cluster_receptor AMPA Receptor Receptor Binding Site Receptor Channel (Closed) Activation Channel Opens (Excitatory Signal) Receptor->Activation Leads to NoActivation Channel Remains Closed (No Signal) Receptor:s->NoActivation:n Results in Glutamate Glutamate (Agonist) Glutamate->Receptor:port Binds Quinoxaline Quinoxaline Derivative (Antagonist) Quinoxaline->Receptor:port Competitively Binds

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2 / FGFR1)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[14][19][20]

Principle: Kinase activity results in the conversion of ATP to ADP. The amount of remaining ATP is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP using a luciferase/luciferin reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, FGFR1)

  • Kinase-specific peptide substrate

  • Kinase buffer (e.g., 40mM Tris-HCl, 20mM MgCl2, 0.1mg/ml BSA)[19]

  • ATP solution

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions into the appropriate kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction Setup:

    • To each well of a white microplate, add the test compound at various concentrations.

    • Include "Positive Control" wells (enzyme, no inhibitor) and "Blank" wells (no enzyme, no inhibitor).

    • Add a master mix containing kinase buffer, the specific substrate, and ATP to all wells except the blank.

    • Initiate the reaction by adding the diluted kinase enzyme to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[20]

  • ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent will deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[19]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[14]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control". Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

kinase_assay_workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_reagents Add Compound, Kinase, Substrate, and ATP to Plate prep_compound->add_reagents incubate_reaction Incubate at 30°C (45-60 min) add_reagents->incubate_reaction stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop generate_signal Generate Luminescent Signal (Add Kinase Detection Reagent) incubate_stop->generate_signal incubate_signal Incubate at RT (30-45 min) generate_signal->incubate_signal read_plate Measure Luminescence (Plate Reader) incubate_signal->read_plate analyze_data Calculate % Inhibition and IC50 Value read_plate->analyze_data end End analyze_data->end

Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[1][21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)[21]

  • Sterile 96-well plates

  • Humidified 5% CO2 incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" wells (cells treated with medium containing the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[21]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[21]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization buffer to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.[21]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach treat_cells Treat Cells with Test Compound incubate_attach->treat_cells incubate_treat Incubate 48-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze_data Calculate % Viability and IC50 Value read_plate->analyze_data end End analyze_data->end

Radioligand Binding Assay (AMPA Receptor)

This protocol outlines a general filtration-based method for a competitive binding assay to determine a compound's affinity for a target receptor, such as the AMPA receptor.[22][23][24]

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor. The amount of radiolabeled ligand bound to the receptor is quantified, and a decrease in this amount in the presence of the test compound indicates binding competition.

Materials:

  • Receptor source (e.g., membrane preparations from rat brain tissue or cells expressing the target receptor)[24]

  • Radioligand (e.g., [3H]AMPA)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[22]

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine)[22]

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Thaw the receptor membrane preparation on ice and resuspend in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membrane preparation.

    • Test compound at various concentrations for the competition curve.

    • Buffer alone for "Total Binding" wells.

    • Non-specific binding control for "Non-Specific Binding" (NSB) wells.

    • A fixed concentration of the radioligand to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[22]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. Derivatives have demonstrated significant in vitro efficacy in oncology and microbiology, with well-defined mechanisms of action in some cases, such as the inhibition of receptor tyrosine kinases. While its potential in neuroscience, particularly as a modulator of AMPA receptors, is suggested by its structural similarity to known antagonists, further investigation is required to fully characterize this activity. The protocols and data presented in this guide offer a solid foundation for researchers to further explore the pharmacological profile of this valuable class of compounds. Future work should focus on in vivo efficacy studies, pharmacokinetic profiling, and further optimization of the scaffold to enhance potency and selectivity for specific biological targets.

References

Methodological & Application

Synthetic Routes for 3-Phenylquinoxalin-2(1H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Among these, 3-phenylquinoxalin-2(1H)-one is a key scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to this core structure is therefore of significant interest to the drug discovery and development community. These compounds have shown particular promise as kinase inhibitors, targeting critical signaling pathways implicated in cancer progression.[1][2] This document provides detailed application notes and experimental protocols for various synthetic methods for this compound, along with a comparative analysis of their efficiencies.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be achieved through several methods, each with its own advantages in terms of reaction time, yield, and environmental impact. The most common approach involves the condensation of o-phenylenediamine with an α-keto ester, such as ethyl benzoylformate. Variations of this method include conventional heating, microwave irradiation, and ultrasound assistance.

Method Catalyst/Promoter Solvent Temperature Reaction Time Yield (%)
Conventional Heating Acetic Acid (catalytic)Ethanol/Acetic AcidReflux2 - 4 hours75-85
Microwave-Assisted Acetic Acid (catalytic)Acetic AcidMicrowave Irradiation (450W)3 - 5 minutes90-95
Ultrasound-Assisted None (catalyst-free)Glycerol-Water50-60 °C30 - 45 minutes88-94

Experimental Protocols

Method 1: Conventional Synthesis via Thermal Condensation

This traditional method involves the condensation of o-phenylenediamine with ethyl benzoylformate under reflux conditions.

Materials:

  • o-Phenylenediamine

  • Ethyl benzoylformate

  • Ethanol

  • Glacial Acetic Acid

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • Add ethyl benzoylformate (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (approximately 5-10 mol%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, providing a rapid and efficient alternative to conventional heating.

Materials:

  • o-Phenylenediamine

  • Ethyl benzoylformate

  • Glacial Acetic Acid

  • Dichloromethane

  • Anhydrous Calcium Chloride

Procedure: [3]

  • In a microwave-safe vessel, mix o-phenylenediamine (1.0 eq) and ethyl benzoylformate (1.0 eq) in a minimal amount of glacial acetic acid.[3]

  • Place the vessel in a microwave synthesizer and irradiate at 450 W for 3-5 minutes.[3]

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into cold water.[3]

  • Extract the product with dichloromethane (3 x 10 mL).[3]

  • Dry the combined organic extracts over anhydrous calcium chloride and evaporate the solvent under reduced pressure.[3]

  • Recrystallize the crude product from ethanol to yield pure this compound.

Method 3: Ultrasound-Assisted Green Synthesis

This environmentally benign method utilizes ultrasound irradiation in a green solvent system, avoiding the need for a catalyst.

Materials:

  • o-Phenylenediamine

  • Ethyl benzoylformate

  • Glycerol

  • Water

Procedure:

  • In a suitable vessel, prepare a mixture of glycerol and water (e.g., 1:1 v/v).

  • Add o-phenylenediamine (1.0 eq) and ethyl benzoylformate (1.0 eq) to the glycerol-water mixture.

  • Place the vessel in an ultrasonic bath and irradiate at a frequency of 35-40 kHz at 50-60 °C for 30-45 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain pure this compound.

Synthetic Workflow and Reaction Mechanism

The synthesis of this compound from o-phenylenediamine and ethyl benzoylformate proceeds through a condensation-cyclization mechanism.

G cluster_workflow Synthetic Workflow Reactants o-Phenylenediamine + Ethyl Benzoylformate Method Choose Method: - Conventional Heating - Microwave Irradiation - Ultrasound Assistance Reactants->Method Reaction Condensation & Cyclization Method->Reaction Purification Precipitation & Recrystallization Reaction->Purification Product This compound Purification->Product

Caption: General synthetic workflow for this compound.

The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the keto-carbonyl carbon of ethyl benzoylformate. This is followed by the elimination of a water molecule to form an imine intermediate. Subsequent intramolecular cyclization occurs via the attack of the second amino group on the ester carbonyl, followed by the elimination of ethanol to yield the final this compound product.

G cluster_mechanism Reaction Mechanism Start o-Phenylenediamine + Ethyl Benzoylformate Step1 Nucleophilic attack of NH2 on keto C=O Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Dehydration (-H2O) Intermediate1->Step2 Intermediate2 Imine Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Elimination of Ethanol (-EtOH) Intermediate3->Step4 End This compound Step4->End

Caption: Proposed mechanism for the synthesis of this compound.

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are recognized for their potential as kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2] Derivatives of this compound have been investigated as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1), which are pivotal in tumor angiogenesis and proliferation.[4][5] Their mechanism of action often involves blocking the ATP-binding site of the kinase, thereby inhibiting downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is critical for cell growth, survival, and proliferation.[6]

G cluster_pathway Targeted Signaling Pathway Quinoxalinone This compound Derivative Kinase VEGFR-2 / FGFR1 Kinase Quinoxalinone->Kinase Inhibition PI3K PI3K Kinase->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Caption: Inhibition of Kinase Signaling by this compound Derivatives.

References

The Versatile Scaffold: Application of 3-Phenylquinoxalin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 3-phenylquinoxalin-2(1H)-one has emerged as a crucial starting material and a core structural motif for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents, making this scaffold a focal point for extensive research in drug discovery and development.[1][2][3] This document provides a detailed overview of the applications of this compound in medicinal chemistry, including key biological activities with quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for various biological activities. The following tables summarize the quantitative data for their anticancer and antimicrobial properties, showcasing the potential of this chemical class.

Anticancer Activity

The anticancer potential of this compound derivatives has been a primary focus of research. These compounds have shown inhibitory effects against a range of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.[1][4][5] The mechanism of action for many of these derivatives involves the inhibition of key enzymes in cancer progression, such as thymidylate synthase and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][6][7]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference CompoundRef.
Compound 10b (an N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamide)HCT-116 (Colon)IC501.52 µg/mLDoxorubicin (IC50 3.23 µg/mL)[1][8]
Compound 10b MCF-7 (Breast)IC502.0 µg/mLDoxorubicin (IC50 3.23 µg/mL)[1][8]
Compound 4b (a 3-phenylquinoxaline-2(1H)-thione derivative)Breast CancerGI50< 10⁻⁸ M-[4]
Compound 4c (a 3-phenylquinoxaline-2(1H)-thione derivative)LeukemiaGI501.8 - 3.8 µM-[4]
Compound XVa (a N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivative)HCT116 (Colon)IC504.4 µM-[5]
Compound XVa MCF-7 (Breast)IC505.3 µM-[5]
Compound 15 (a quinoxalin-2(1H)-one derivative)HepG-2 (Liver)IC505.30 µMSorafenib (IC50 = 1.27 µM)[7]
Compound 15 MCF-7 (Breast)IC502.20 µMSorafenib (IC50 = 1.27 µM)[7]
Compound 15 HCT-116 (Colon)IC505.50 µMSorafenib (IC50 = 1.27 µM)[7]
Compound 17b (a quinoxalin-2(1H)-one derivative)-VEGFR-2 Inhibition (IC50)1.19 µMSorafenib (IC50 = 1.27 µM)[7]
Compound 11g (a quinoxalin-2(1H)-one derivative)-VEGFR-2 Inhibition (IC50)0.75 µMSorafenib (IC50 = 1.29 µM)[9]
Antimicrobial Activity

Several novel series of compounds derived from 3-phenylquinoxaline-2(1H)-thione have demonstrated promising antibacterial and antifungal activities.[4][10] Their efficacy against various strains, including drug-resistant ones, highlights their potential for development as new anti-infective agents.[11]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicrobial StrainActivity MetricValue (µg/mL)Reference CompoundRef.
Compounds 7a, 7b, 8a, 11a, 11b Bacillus subtilisMIC12.5Ampicillin[4]
Compounds 7b, 8a Escherichia coliMIC12.5Ampicillin[4]
Compounds 4a, 7b, 10b, 11a Pseudomonas aeruginosaMIC50Ampicillin[4]
Compounds 7b, 8a, 10b Candida albicansMIC50Clotrimazole[4]
Compound 4a (a quinoxalin-2(1H)-one derivative)Various BacteriaMIC0.97 - 62.5Tetracycline[11]
Compound 7 (a quinoxalin-2(1H)-one derivative)Various BacteriaMIC0.97 - 62.5Tetracycline[11]
Compound 8a (a quinoxalin-2(1H)-one derivative)Various BacteriaMIC0.97 - 62.5Tetracycline[11]
Compound 11b (a quinoxalin-2(1H)-one derivative)Various BacteriaMIC0.97 - 62.5Tetracycline[11]
Compound 13 (a quinoxalin-2(1H)-one derivative)Various BacteriaMIC0.97 - 62.5Tetracycline[11]
Compound 16 (a quinoxalin-2(1H)-one derivative)Various BacteriaMIC0.97 - 62.5Tetracycline[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of new chemical entities. The following sections provide methodologies for the synthesis of the parent compound and its derivatives, as well as for key biological assays.

Synthesis Protocols

Protocol 1: Synthesis of 3-Phenylquinoxaline-2(1H)-thione

This protocol describes the synthesis of the thione derivative, a common precursor for further functionalization.[1][8]

Materials:

  • 2-chloro-3-phenylquinoxaline

  • N-cyclohexyldithiocarbamatecyclohexylammonium salt

  • Chloroform (CHCl₃)

  • Ethanol

Procedure:

  • Dissolve 2-chloro-3-phenylquinoxaline (2.5 mmol) in 25 mL of chloroform.

  • Add N-cyclohexyldithiocarbamatecyclohexylammonium salt (2.5 mmol) to the solution.

  • Reflux the reaction mixture at 61 °C for 12 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Add 25 mL of ethanol to the solid residue.

  • Filter the resulting yellowish precipitate to obtain the desired product.

  • Recrystallize the product from ethanol for purification.

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol outlines a general method for the alkylation at the N1 position of the quinoxalinone ring.[12]

Materials:

  • This compound

  • Alkyl halide (e.g., allyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (catalytic amount)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve this compound (4.5 mmol) in 20 mL of dimethylformamide.

  • Add the alkyl halide (e.g., allyl bromide, 6.75 mmol), potassium carbonate (7.46 mmol), and a catalytic amount of tetrabutylammonium bromide to the solution.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the solution to remove the inorganic salts.

  • Remove the solvent (DMF) under reduced pressure.

  • Crystallize the residue from ethanol to afford the N-alkylated product.

Biological Assay Protocols

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][8]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Workflows

Visualizing the complex biological and chemical processes is essential for understanding the application of this compound in medicinal chemistry.

G General Synthetic Workflow for this compound Derivatives A o-Phenylenediamine C This compound A->C B α-Ketoacid/ester B->C D Thiation C->D e.g., Lawesson's reagent F Alkylation/Acylation (N1) C->F R-X, Base E 3-Phenylquinoxaline-2(1H)-thione D->E G S-Alkylation E->G R-X H N1-Substituted Derivatives F->H I S-Substituted Derivatives G->I J Further Functionalization H->J I->J K Diverse Bioactive Molecules J->K

Caption: Synthetic pathways from starting materials to diverse bioactive derivatives.

G Workflow for Biological Evaluation of Quinoxalinone Derivatives A Synthesis & Purification of Derivatives B In vitro Screening A->B C Anticancer Assays (e.g., MTT) B->C D Antimicrobial Assays (e.g., MIC) B->D E Identification of 'Hits' C->E D->E F Mechanism of Action Studies E->F H In vivo Studies (Animal Models) E->H G Enzyme Inhibition Assays (e.g., VEGFR-2, Thymidylate Synthase) F->G I Lead Optimization G->I H->I

Caption: A typical workflow for the biological evaluation of newly synthesized compounds.

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Quinoxalinone Quinoxalinone Derivative Quinoxalinone->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Response Cellular Responses: - Proliferation - Migration - Angiogenesis Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling cascade by quinoxalinone derivatives.

References

Application Notes and Protocols: 3-Phenylquinoxalin-2(1H)-one as a Versatile Fluorescent Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] Among these, 3-Phenylquinoxalin-2(1H)-one serves as a core scaffold for the development of novel fluorescent probes. Its inherent fluorescence, coupled with the potential for chemical modification, allows for the design of sensors for various analytes, including metal ions and reactive sulfur species.[2][3] These probes often operate on "turn-on" or "turn-off" fluorescence mechanisms, providing a distinct signal change upon interaction with the target molecule. This document provides an overview of the application of this compound and its derivatives as fluorescent probes, including their photophysical properties, experimental protocols for their use in sensing applications, and the underlying signaling pathways.

Photophysical Properties

The fluorescence of quinoxalin-2(1H)-one derivatives is influenced by the electronic nature of substituents on the quinoxaline ring and the phenyl group, as well as the polarity of the solvent. While comprehensive quantitative data for the parent this compound is not extensively documented in publicly available literature, the general characteristics of the quinoxalinone scaffold and its derivatives provide valuable insights. The photophysical properties of a representative 7-aminoquinoxalin-2(1H)-one derivative, for instance, demonstrate a noticeable solvatochromic effect, with a bathochromic shift in emission wavelength observed in more polar solvents.[2]

For illustrative purposes, the following table summarizes the photophysical data for a closely related azide-based fluorescent probe derived from a quinoxalinone core, which is designed for the detection of hydrogen sulfide (H₂S).

ParameterValueSolvent/ConditionsReference
Excitation Wavelength (λex)366 nmPBS (0.1 M, pH = 7.4)[4]
Emission Wavelength (λem)489 nmPBS (0.1 M, pH = 7.4)[4]
Detection Limit (for H₂S)1.30 µMPBS (0.1 M, pH = 7.4)[4]
Quenching Efficiency (of the azide probe)98.6%PBS (0.1 M, pH = 7.4)[4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the condensation of o-phenylenediamine with an α-keto acid.

General Synthesis Protocol:

Materials:

  • o-Phenylenediamine

  • Benzoylformic acid (phenylglyoxylic acid)

  • Ethanol or a similar suitable solvent

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of o-phenylenediamine and benzoylformic acid in ethanol in a round-bottom flask.

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Application: Detection of Hydrogen Sulfide (H₂S) using a Quinoxalinone-Based Probe

While this compound itself is not a direct probe for H₂S, a derivative can be synthesized to act as a "turn-on" fluorescent sensor. This is achieved by introducing a functional group that quenches the fluorescence of the quinoxalinone core and is selectively cleaved by H₂S, thereby restoring fluorescence. An azide moiety is a common choice for this purpose.[3][4]

Signaling Pathway for H₂S Detection

The mechanism involves the reduction of a non-fluorescent azide-functionalized quinoxalinone to a highly fluorescent amino-quinoxalinone by hydrogen sulfide.

H2S_Detection Probe Azide-Quinoxalinone Probe (Non-fluorescent) Product Amino-Quinoxalinone (Highly Fluorescent) Probe->Product Reduction H2S H₂S H2S->Product

Mechanism of a "turn-on" quinoxalinone-based H₂S probe.
Experimental Protocol for H₂S Detection

This protocol is adapted from the use of a 7-azido-quinoxalinone derivative for H₂S detection.[4]

Materials and Instruments:

  • Stock solution of the azide-functionalized quinoxalinone probe (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS, 0.1 M, pH 7.4).

  • Sodium hydrosulfide (NaHS) as a source of H₂S.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 20 µM) in PBS.

  • Fluorescence Measurement:

    • Place 3 mL of the probe solution into a quartz cuvette.

    • Record the initial fluorescence spectrum (e.g., λex = 366 nm, λem = 400-600 nm).

  • Analyte Addition: Add varying concentrations of NaHS to the cuvette.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25 °C) for a set period (e.g., 5-15 minutes) to allow the reaction to reach a plateau.[4]

  • Final Measurement: Record the fluorescence spectrum after the incubation period.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (e.g., 489 nm) against the concentration of NaHS to generate a calibration curve. The detection limit can be calculated using the formula: 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[4]

Application: Detection of Metal Ions (e.g., Al³⁺)

Quinoxalinone derivatives can also be designed as chemosensors for metal ions. The binding of a metal ion to a quinoxalinone-based ligand can lead to a "turn-on" fluorescence response through mechanisms such as chelation-enhanced fluorescence (CHEF).

Experimental Workflow for Metal Ion Detection

Metal_Ion_Detection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of quinoxalinone probe D Mix probe, buffer, and metal ion solution in a cuvette or 96-well plate A->D B Prepare stock solutions of metal ions (analyte and interfering ions) B->D C Prepare buffer solution (e.g., HEPES) C->D E Incubate for complex formation D->E F Measure fluorescence intensity (scan for optimal λex and λem) E->F G Plot fluorescence intensity vs. metal ion concentration F->G H Determine selectivity by testing against interfering ions F->H I Calculate limit of detection (LOD) G->I

General workflow for metal ion detection using a fluorescent probe.
General Protocol for Metal Ion Sensing

Materials and Instruments:

  • Stock solution of the this compound derivative (probe).

  • A suitable buffer solution (e.g., HEPES, Tris-HCl).

  • Stock solutions of the target metal ion (e.g., AlCl₃) and other potentially interfering metal ions.

  • Spectrofluorometer.

  • Cuvettes or a 96-well plate reader.

Procedure:

  • Optimization of Conditions: Determine the optimal pH, probe concentration, and incubation time for the complexation of the probe with the target metal ion.

  • Titration Experiment:

    • To a series of vials, add a fixed concentration of the probe solution in the optimized buffer.

    • Add increasing concentrations of the target metal ion to each vial.

    • Incubate the solutions for the predetermined optimal time.

    • Measure the fluorescence emission at the characteristic wavelength.

  • Selectivity Study:

    • Prepare a set of solutions, each containing the probe and a different metal ion at the same concentration.

    • Measure the fluorescence response for each solution and compare it to the response obtained with the target metal ion.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the target metal ion concentration to determine the sensitivity and linearity of the probe.

    • The binding stoichiometry can be determined using a Job's plot.

Bioimaging Applications

Fluorescent probes based on the this compound scaffold can be employed for the detection and visualization of analytes within living cells. For cellular imaging, the probe should exhibit good cell permeability, low cytotoxicity, and a significant fluorescence response in the biological environment.

General Protocol for Cell Imaging

Materials and Instruments:

  • Cell culture medium and supplements.

  • The fluorescent probe.

  • The analyte of interest (or a substance to induce its production).

  • Confocal laser scanning microscope.

  • Live-cell imaging chamber.

Procedure:

  • Cell Culture: Culture the desired cell line on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for an appropriate time (e.g., 30-60 minutes) at 37 °C.

  • Washing: Wash the cells with fresh medium or PBS to remove any excess probe.

  • Analyte Treatment (if applicable): Treat the cells with the analyte of interest and incubate for a specific period.

  • Imaging: Mount the imaging dish on the confocal microscope and acquire images using the appropriate excitation and emission wavelengths for the probe.

Conclusion

This compound represents a valuable and versatile scaffold for the development of fluorescent probes. While further research is needed to fully characterize the photophysical properties of the parent compound and explore its direct applications in sensing, its derivatives have demonstrated significant potential for the detection of biologically and environmentally important analytes such as hydrogen sulfide and various metal ions. The protocols and principles outlined in these application notes provide a foundation for researchers to design, synthesize, and utilize novel quinoxalinone-based fluorescent probes for a wide range of applications in chemical biology, diagnostics, and drug discovery.

References

Application Notes and Protocols: 3-Phenylquinoxalin-2(1H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phenylquinoxalin-2(1H)-one is a privileged heterocyclic scaffold that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features, including multiple reaction sites, make it an exceptionally versatile building block for the synthesis of a diverse array of more complex molecules. This quinoxalinone core is present in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The amenability of the this compound core to various chemical transformations, such as N-alkylation, C-H functionalization, and participation in multicomponent reactions, allows for the systematic exploration of chemical space and the development of novel therapeutic agents and functional materials.[2][3] This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data.

Synthetic Applications

This compound serves as a key precursor for a multitude of chemical transformations, enabling the introduction of diverse functional groups at various positions of the quinoxalinone ring.

N-Alkylation Reactions

The nitrogen atom at the 1-position of the quinoxalinone ring can be readily alkylated to introduce various substituents. This modification is crucial for modulating the physicochemical properties and biological activities of the resulting derivatives.

Experimental Protocol: Synthesis of 1-Allyl-3-phenylquinoxalin-2(1H)-one

A detailed experimental protocol for the N-alkylation of this compound is provided below.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
This compound222.241.0 g4.5
Allyl bromide120.980.5 mL6.75
Potassium carbonate (K₂CO₃)138.211.0 g7.24
Tetrabutylammonium bromide322.37catalytic-
Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a solution of this compound (1.0 g, 4.5 mmol) in dimethylformamide (20 mL), add allyl bromide (0.5 mL, 6.75 mmol), potassium carbonate (1.0 g, 7.24 mmol), and a catalytic amount of tetrabutylammonium bromide.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the solution to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Crystallize the residue from ethanol to afford the pure product.

Results:

ProductYield (%)Melting Point (°C)Spectroscopic Data
1-Allyl-3-phenylquinoxalin-2(1H)-one9098¹H NMR (CDCl₃): δ 5.02 (dd, 2H), 5.29 (m, 2H), 6.03 (m, 1H), 7.34–8.38 (m, 9H). ¹³C NMR (CDCl₃): δ 44.8, 103.3, 114.1, 118.2, 123.7, 128.1 (2C), 129.6 (2C), 130.2, 130.4, 130.6, 130.7, 132.6, 136.0, 139.1, 154.3, 155.0.
C-H Functionalization at the C3-Position

Direct functionalization of the C-H bond at the C3-position of the phenyl ring or other positions on the quinoxalinone scaffold is a powerful and atom-economical strategy to introduce complexity. Various transformations such as arylation, acylation, and vinylation have been successfully developed.

a) C-H Arylation

Visible-light-induced C-H arylation provides an efficient and environmentally friendly method for the synthesis of 3-arylquinoxalin-2(1H)-ones.

Experimental Protocol: Visible-Light-Induced C3-Arylation of Quinoxalin-2(1H)-ones

This protocol describes a general procedure for the synthesis of C3-arylated quinoxalin-2(1H)-ones using arylhydrazines as the aryl source under visible light irradiation.

Reagent/SolventAmount (mmol)Role
Quinoxalin-2(1H)-one0.2Substrate
Arylhydrazine hydrochloride0.2Aryl source
Acetonitrile (CH₃CN)2 mLSolvent

Procedure:

  • To a 5 mL vial, add the substituted quinoxalin-2(1H)-one (0.2 mmol, 1.0 equivalent) and arylhydrazine hydrochloride (0.2 mmol, 1.0 equivalent).

  • Add acetonitrile (2 mL) to the vial.

  • Stir the reaction mixture under an air atmosphere and irradiate with a purple LED (λmax = 400 nm) from a distance of 3.0 cm for 12 hours at room temperature.

  • After completion of the reaction (monitored by TLC), evaporate the solvent under vacuum.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.[4]

Selected Examples of C3-Arylated Quinoxalin-2(1H)-ones:

EntryQuinoxalin-2(1H)-oneArylhydrazineProductYield (%)
1This compoundPhenylhydrazine3,3'-Biphenyl-quinoxalin-2(1H)-one91
2This compound4-Fluorophenylhydrazine3-(4-Fluorophenyl)-3-phenylquinoxalin-2(1H)-one85
3This compound4-Chlorophenylhydrazine3-(4-Chlorophenyl)-3-phenylquinoxalin-2(1H)-one88
4This compound4-Bromophenylhydrazine3-(4-Bromophenyl)-3-phenylquinoxalin-2(1H)-one82

b) C-H Acylation

Visible-light-promoted C-H acylation of quinoxalin-2(1H)-ones with aldehydes offers a direct route to 3-acylquinoxalin-2(1H)-one derivatives.

Experimental Protocol: Visible-Light-Promoted C-H Acylation

The following is a general procedure for the direct C-H acylation of quinoxalin-2(1H)-ones with aldehydes.

Reagent/SolventAmountRole
Quinoxalin-2(1H)-one0.2 mmolSubstrate
Aldehyde0.4 mmolAcyl source
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)0.3 mmolOxidant/Photosensitizer
Dichloromethane (CH₂Cl₂)2 mLSolvent

Procedure:

  • To a reaction tube, add the quinoxalin-2(1H)-one derivative (0.2 mmol), aldehyde (0.4 mmol), and PIFA (0.3 mmol).

  • Add dichloromethane (2 mL) as the solvent.

  • Stir the mixture under an argon atmosphere and irradiate with a 3W blue LED at room temperature for 12 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-acylquinoxalin-2(1H)-one.[5]

Multicomponent Reactions

This compound and its derivatives can participate in multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular architectures in a single step. These reactions are highly efficient and atom-economical.

Experimental Protocol: Three-Component Synthesis of 3-[2-(Trifluoromethyl)-1H-indol-3-yl]quinoxalin-2(1H)-ones

This protocol outlines a copper-catalyzed three-component reaction involving quinoxalin-2(1H)-one, indole, and a trifluoromethyl source.[3]

Reagent/SolventAmount (mmol)Role
Quinoxalin-2(1H)-one0.2Substrate
Indole0.3Substrate
CF₃SO₂Na0.4Trifluoromethyl source
CuF₂0.04Catalyst
K₂S₂O₈0.4Oxidant
1,2-Dichloroethane (DCE)2 mLSolvent

Procedure:

  • In a sealed tube, combine the quinoxalin-2(1H)-one (0.2 mmol), indole (0.3 mmol), CF₃SO₂Na (0.4 mmol), CuF₂ (0.04 mmol), and K₂S₂O₈ (0.4 mmol).

  • Add 1,2-dichloroethane (2 mL) to the tube.

  • Seal the tube and stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.[3]

Application in Drug Discovery: Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound VIIIc HCT116 (Colon)2.5[6]
MCF-7 (Breast)9.0[6]
Compound XVa HCT116 (Colon)4.4[6]
MCF-7 (Breast)5.3[6]
Compound 5 HeLa (Cervical)0.126[7]
SMMC-7721 (Hepatoma)0.071[7]
K562 (Leukemia)0.164[7]
Compound 3 Ty-82 (Leukemia)2.5[7]
THP-1 (Leukemia)1.6[7]
3-vinyl-quinoxalin-2(1H)-one A5 H460 (Lung)1.23[8]
B16-F10 (Melanoma)2.45[8]
Hela229 (Cervical)3.12[8]
Hct116 (Colon)2.87[8]
FGFR1 Signaling Pathway Inhibition

Several 3-vinyl-quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and proliferation.[8][9]

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor 3-Vinyl-quinoxalin-2(1H)-one Derivative Inhibitor->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and the point of inhibition by 3-vinyl-quinoxalin-2(1H)-one derivatives.

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and application of this compound derivatives.

Synthetic_Workflow Start This compound N_Alkylation N-Alkylation Start->N_Alkylation CH_Func C-H Functionalization (Arylation, Acylation, etc.) Start->CH_Func MCR Multicomponent Reactions Start->MCR Derivatives Library of Quinoxalinone Derivatives N_Alkylation->Derivatives CH_Func->Derivatives MCR->Derivatives Screening Biological Screening (e.g., Anticancer Assays) Derivatives->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: General workflow for the synthesis and screening of this compound derivatives.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in organic synthesis. The ability to functionalize this core through various synthetic methodologies has led to the creation of large libraries of derivatives with significant biological activities, particularly in the realm of anticancer drug discovery. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to exploit the synthetic potential of this important heterocyclic building block for the development of novel compounds with therapeutic and material applications.

References

Synthesis of 3-Phenylquinoxalin-2(1H)-one Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-2(1H)-one and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, garnering significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable physicochemical properties. This document provides detailed protocols and comparative data for the synthesis of 3-phenylquinoxalin-2(1H)-one derivatives, focusing on common and efficient methodologies suitable for laboratory and potential scale-up applications.

Introduction

The quinoxalin-2(1H)-one scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The phenyl group at the 3-position is a common feature in many potent derivatives. The synthesis of these compounds is, therefore, a crucial aspect of drug discovery and development. This application note outlines established methods for their preparation, including the classical condensation of o-phenylenediamines with α-keto acids and modern metal-catalyzed cross-coupling reactions.

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a convergent strategy where a substituted o-phenylenediamine is reacted with a phenyl-containing α-dicarbonyl compound or its equivalent. The general workflow involves the condensation of the two starting materials, followed by cyclization and often an oxidation or rearrangement step to afford the final quinoxalinone core.

Synthesis_Workflow Start Starting Materials (o-phenylenediamine derivatives, α-keto acids/esters) Reaction Condensation/ Cyclization Reaction Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product This compound Derivative Analysis->Final_Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Comparative Data of Synthetic Protocols

Several methods have been developed for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction conditions (e.g., conventional heating, microwave irradiation, or metal catalysis).

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Condensationo-phenylenediamine, Phenylglyoxylic acidGlacial Acetic AcidAcetic AcidReflux2~90%[1]
Condensationo-phenylenediamine, Ethyl benzoylformateNoneEthanolReflux1269%[2][3]
Microwave-assisted Condensationo-phenylenediamine, BenzoinGlacial Acetic AcidAcetic AcidMW (450W)2-3 min98%[1]
Copper-Catalyzed C-H/N-H CouplingQuinoxalin-2(1H)-one, Phenylboronic acidCu(OAc)₂DMF11012~85%[4]
Palladium-Catalyzed Intramolecular N-ArylationN-(2-bromophenyl)-2-oxo-2-phenylacetamidePd₂(dba)₃, XantphosDioxaneMW (150°C)0.5High[5]

Detailed Experimental Protocol: Condensation of o-Phenylenediamine with Phenylglyoxylic Acid

This protocol describes a straightforward and high-yielding synthesis of this compound via the condensation of o-phenylenediamine with phenylglyoxylic acid in glacial acetic acid.

Materials:

  • o-Phenylenediamine

  • Phenylglyoxylic acid

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) and phenylglyoxylic acid (1.50 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water with stirring.

  • Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid.

  • Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Logical Relationships

The synthesis of this compound derivatives can be achieved through various catalytic cycles, for instance, a palladium-catalyzed intramolecular N-arylation. The following diagram illustrates the key steps in such a catalytic cycle.

Palladium_Catalysis cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Intermediate Aryl-Pd(II)-X Complex OxAdd->Intermediate Coordination N-H Coordination Intermediate->Coordination Amide N-H RedElim Reductive Elimination Coordination->RedElim RedElim->Pd0 Releases Pd(0) Product This compound RedElim->Product StartingMaterial N-(2-bromophenyl)-2-oxo- 2-phenylacetamide StartingMaterial->OxAdd Ar-Br

Caption: Simplified diagram of a palladium-catalyzed intramolecular N-arylation for quinoxalinone synthesis.

Conclusion

The synthesis of this compound derivatives can be accomplished through a variety of effective methods. The classical condensation reaction remains a simple and robust approach, particularly for initial scaffold generation. For more complex derivatives and improved efficiency, modern catalytic methods, such as copper and palladium-catalyzed reactions, offer significant advantages, including milder reaction conditions and broader substrate scope. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of novel quinoxalinone-based compounds.

References

Application Notes and Protocols for High-Throughput Screening of 3-Phenylquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 3-Phenylquinoxalin-2(1H)-one analogs to identify and characterize novel therapeutic agents. This document outlines the biological rationale, experimental protocols, data analysis, and visualization of key signaling pathways and workflows.

Introduction

This compound and its analogs represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. These activities include potent anticancer, antimicrobial, and enzyme inhibitory properties. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to target various key players in disease pathogenesis, such as receptor tyrosine kinases (e.g., VEGFR-2, FGFR1) and enzymes involved in inflammation and cancer progression (e.g., COX-2). High-throughput screening of analog libraries based on this scaffold is a crucial step in the discovery of novel drug candidates.

Biological Activities and Molecular Targets

Analogs of this compound have demonstrated efficacy in several therapeutic areas:

  • Anticancer Activity: Many derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, including those from leukemia, breast, colon, and liver cancers. The anticancer mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation, angiogenesis, and survival.

  • Enzyme Inhibition:

    • VEGFR-2 and FGFR1 Inhibition: Certain analogs have been identified as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR1), both of which are critical mediators of tumor angiogenesis.[1]

    • COX-2 Inhibition: Some derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers and inflammatory conditions.

  • Antimicrobial Activity: Several analogs have displayed significant activity against various bacterial and fungal strains, indicating their potential as novel anti-infective agents.

Data Presentation: In Vitro Activity of Selected this compound Analogs

The following tables summarize the quantitative data for representative analogs from various studies.

Table 1: Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineAssay TypeActivity MetricValueReference
4c LeukemiaGrowth InhibitionGI501.8 - 3.8 µM[2]
4b Breast CancerGrowth Inhibition% InhibitionSignificant at < 10⁻⁸ M[2]
A5, A12, B2, B5, D2, D3 H460, B16-F10, Hela229, Hct116Cytotoxicity-Good to excellent[1]
15, 17b HepG-2, MCF-7, HCT-116Anti-proliferativeIC50Potent (better than doxorubicin and sorafenib)[3]
16e HepG-2, HCT-116Anti-proliferativeIC50Potent (better than doxorubicin and sorafenib)[3]

Table 2: Enzyme Inhibitory Activity of this compound Analogs

Compound IDTarget EnzymeAssay TypeActivity MetricValueReference
15, 17b VEGFR-2Kinase InhibitionIC501.09 µM[3]
Various Analogs FGFR1Kinase Inhibition-Active[1]
6d COX-2Enzyme Inhibition-Active[4]

Table 3: Antimicrobial Activity of this compound Analogs

Compound IDMicrobial StrainActivity MetricValue (µg/mL)Reference
7a, 7b, 8a, 11a, 11b Bacillus subtilisMIC12.5[2]
7b, 8a Escherichia coliMIC12.5[2]
4a, 7b, 10b, 11a Pseudomonas aeruginosaMIC50[2]
7b, 8a, 10b Candida albicansMIC50[2]

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adaptable for automated liquid handling systems.

Protocol 1: High-Throughput Cell Viability Assay (MTT Assay) for Anticancer Screening

This protocol outlines a colorimetric assay to assess the cytotoxic effects of this compound analogs on cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 384-well, clear-bottom microplates

  • Compound library of this compound analogs dissolved in DMSO

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare compound plates by serially diluting the this compound analogs in culture medium to achieve the desired final concentrations.

    • Using an automated liquid handler, add 10 µL of the diluted compounds to the cell plates. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot dose-response curves and determine the IC50 values for active compounds.

Protocol 2: High-Throughput Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol describes a general biochemical assay to screen for inhibitors of receptor tyrosine kinases.

1. Materials and Reagents:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • This compound analog library in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well, white, opaque microplates

2. Procedure:

  • Compound Dispensing:

    • Using an acoustic dispenser, transfer nanoliter volumes of the compound library to the 384-well plates.

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP in kinase buffer to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the kinase reaction and measure the amount of ADP produced according to the detection reagent manufacturer's protocol. This typically involves a luminescence readout.

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound relative to controls.

  • Determine the IC50 values for active compounds from dose-response curves.

Protocol 3: High-Throughput Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening

This protocol details the determination of the minimum inhibitory concentration of the analogs against various microbial strains.

1. Materials and Reagents:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound analog library in DMSO

  • Sterile 384-well microplates

  • Resazurin solution (for viability indication)

2. Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the compounds in the appropriate broth medium in the 384-well plates.

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum in broth medium.

  • Inoculation:

    • Add the microbial inoculum to each well of the compound plates. Include growth and sterility controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Growth Determination:

    • Assess microbial growth by measuring the optical density at 600 nm or by adding a viability indicator like resazurin and measuring fluorescence.

  • Data Acquisition:

    • Read the absorbance or fluorescence using a microplate reader.

3. Data Analysis:

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [color="#202124"]; VEGFR2 -> PLCg [color="#202124"]; VEGFR2 -> PI3K [color="#202124"]; PLCg -> RAF [color="#202124"]; PI3K -> AKT [color="#202124"]; RAF -> MEK -> ERK [color="#202124"]; ERK -> Proliferation [color="#202124"]; AKT -> Survival [color="#202124"]; VEGFR2 -> Migration [style=dashed, color="#5F6368"]; } dot Caption: VEGFR-2 signaling pathway.

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR1 [label="FGFR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Functions [label="Cell Proliferation,\nDifferentiation, Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges FGF -> FGFR1 [color="#202124"]; FGFR1 -> FRS2 [color="#202124"]; FRS2 -> GRB2 [color="#202124"]; GRB2 -> SOS [color="#202124"]; SOS -> RAS [color="#202124"]; RAS -> RAF [color="#202124"]; RAF -> MEK -> ERK -> Cell_Functions [color="#202124"]; FRS2 -> PI3K [style=dashed, color="#5F6368"]; PI3K -> AKT -> Cell_Functions [color="#202124"]; } dot Caption: FGFR1 signaling pathway.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGH2 [label="PGH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGE2_Synthase [label="PGE2 Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGE2 [label="PGE2", fillcolor="#34A853", fontcolor="#FFFFFF"]; EP_Receptors [label="EP Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., cAMP, β-catenin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cancer_Hallmarks [label="Inflammation, Proliferation,\nAngiogenesis, Metastasis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2 [color="#202124"]; COX2 -> PGH2 [color="#202124"]; PGH2 -> PGE2_Synthase [color="#202124"]; PGE2_Synthase -> PGE2 [color="#202124"]; PGE2 -> EP_Receptors [color="#202124"]; EP_Receptors -> Downstream_Signaling [color="#202124"]; Downstream_Signaling -> Cancer_Hallmarks [color="#202124"]; } dot Caption: COX-2 signaling pathway.

Experimental Workflow

// Nodes Library [label="this compound\nAnalog Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screen [label="Primary HTS\n(e.g., Cell Viability Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Dose_Response [label="Dose-Response and\nIC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Assays [label="Secondary Assays\n(e.g., Kinase Inhibition, MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Candidate Selection", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Library -> Primary_Screen [color="#202124"]; Primary_Screen -> Hit_Identification [color="#202124"]; Hit_Identification -> Dose_Response [label="Active Compounds", color="#202124"]; Dose_Response -> Secondary_Assays [color="#202124"]; Secondary_Assays -> Lead_Selection [color="#202124"]; Lead_Selection -> Lead_Optimization [label="Confirmed Hits", color="#202124"]; } dot Caption: High-throughput screening workflow.

References

Application Notes and Protocols for the Quantification of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The described methods are based on established analytical principles for similar chemical entities and serve as a comprehensive guide for researchers.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below. Please note that the quantitative data in Table 1 are representative examples and would require experimental validation for this specific analyte.

ParameterHPLC-UV MethodLC-MS/MS MethodUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and daughter ions.Measurement of UV light absorbance by the analyte in a solution.
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL2 - 20 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 ng/mL~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 15%< 3%
Primary Application Routine quality control, content uniformity, and assay of bulk drug and formulations.Bioanalysis of plasma and tissue samples, metabolite identification, and trace-level quantification.Quick estimation and in-process checks where high sensitivity is not required.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution from 200-400 nm. Based on the quinoxaline chromophore, a wavelength in the range of 280-350 nm is expected.

  • Run Time: Approximately 10 minutes.

Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., Acetonitrile or Methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

    • Transfer the powder to a volumetric flask and add a suitable solvent (e.g., 70% of the flask volume with mobile phase).

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Make up the volume with the same solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions in duplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Stock Standard Stock Solution (1 mg/mL) Working_Standards Working Standards (1-100 µg/mL) Standard_Stock->Working_Standards Injection Inject Blank, Standards, and Samples Working_Standards->Injection Sample_Prep Sample Preparation (from dosage form) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Data Acquisition (Peak Area) Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution Injection Injection Reconstitution->Injection LCMS_System LC-MS/MS System LCMS_System->Injection Data_Acquisition Data Acquisition (MRM) Injection->Data_Acquisition Calibration_Curve Matrix-Matched Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_quant Quantification Standard_Stock Standard Stock Solution (100 µg/mL) Working_Standards Working Standards (2-20 µg/mL) Standard_Stock->Working_Standards Measure_Absorbance Measure Absorbance of Standards and Sample Working_Standards->Measure_Absorbance Sample_Solution Sample Solution Sample_Solution->Measure_Absorbance Set_Wavelength Set λmax Blank Zero with Solvent Blank Set_Wavelength->Blank Blank->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Concentration_Calc Calculate Sample Concentration Calibration_Curve->Concentration_Calc

The Rise of a Scaffold: 3-Phenylquinoxalin-2(1H)-one in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quest for novel and effective kinase inhibitors, a cornerstone of modern targeted cancer therapy, has led researchers to explore a diverse range of chemical scaffolds. Among these, the 3-phenylquinoxalin-2(1H)-one core has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective inhibitors for a variety of therapeutically relevant kinases. This application note provides a comprehensive overview of the application of this scaffold, including detailed protocols for synthesis and biological evaluation, and summarizes key inhibitory data, offering a valuable resource for researchers in oncology and medicinal chemistry.

The dysregulation of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis. The development of small molecule inhibitors that target the ATP-binding site of these kinases has revolutionized cancer treatment. The this compound scaffold has proven to be a versatile platform for the design of such inhibitors, with derivatives showing activity against key kinases implicated in cancer progression, including Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 9 (CDK9).

Data Presentation: A Snapshot of Inhibitory Potency

The following tables summarize the reported in vitro inhibitory activities of various this compound derivatives against different kinase targets. This quantitative data highlights the potential of this scaffold in generating potent kinase inhibitors.

Table 1: Inhibitory Activity of 3-Vinyl-quinoxalin-2(1H)-one Derivatives against FGFR1

Compound IDModificationsFGFR1 Inhibition (%) at 10 µMIC50 (nM)Reference
TKI258 (Dovitinib)Lead Compound-8[1]
Derivative AVarious vinyl substitutionsGood-to-excellent potencyNot specified[1]
Derivative BVarious vinyl substitutionsGood-to-excellent potencyNot specified[1]
Derivative CVarious vinyl substitutionsGood-to-excellent potencyNot specified[1]
Derivative DVarious vinyl substitutionsGood-to-excellent potencyNot specified[1]
Note: Specific IC50 values for the derivatives were not provided in the source material, but their potency was compared favorably to the lead compound TKI258.[1]

Table 2: Inhibitory Activity of Quinoxalin-2(1H)-one Derivatives against VEGFR-2

Compound IDModificationsVEGFR-2 IC50 (nM)Reference
SorafenibReference Compound--
LenvatinibReference Compound--
Derivative 20Quinoxaline scaffoldPotent activityNot specified
Derivative 25Quinoxaline scaffoldPotent activityNot specified
Derivative 29Quinoxaline scaffoldPotent activityNot specified
Note: While specific IC50 values were not detailed in the abstract, the study reports superior activity for these derivatives compared to doxorubicin and sorafenib.[2]

Table 3: Dual Inhibitory Activity of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Compound IDBRD4 IC50 (nM)CDK9 IC50 (nM)Reference
40 12.722.4[3]
Note: This table highlights a polypharmacological inhibitor with balanced activity against both a bromodomain and a kinase.[3]

Signaling Pathways Targeted by this compound Derivatives

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their ability to modulate specific cellular signaling pathways that are aberrantly activated in cancer. Derivatives of this compound have been shown to target several critical pathways.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 HSPG HSPG HSPG->FGFR1 FRS2 FRS2 FGFR1->FRS2 P PLCg PLCγ FGFR1->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 3-Phenylquinoxalin- 2(1H)-one Derivative Inhibitor->FGFR1 VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis/ Permeability ERK->Angiogenesis AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor 3-Phenylquinoxalin- 2(1H)-one Derivative Inhibitor->VEGFR2 Synthesis_Workflow Reactants o-Phenylenediamine + α-Keto Acid/Ester Reaction Condensation/ Cyclization (Reflux or Microwave) Reactants->Reaction Solvent_Catalyst Solvent (e.g., Ethanol, Acetic Acid) Optional: Catalyst Solvent_Catalyst->Reaction Purification Work-up & Purification (Crystallization or Chromatography) Reaction->Purification Product This compound Derivative Purification->Product Kinase_Assay_Workflow Compound_Prep Prepare serial dilutions of test compound Reaction_Setup Incubate Kinase and Test Compound Compound_Prep->Reaction_Setup Initiation Add ATP and Substrate to initiate reaction Reaction_Setup->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Detection Add Detection Reagents (e.g., Antibody, Luciferase) Incubation->Detection Readout Measure Signal (Fluorescence or Luminescence) Detection->Readout Analysis Calculate % Inhibition and IC50 Value Readout->Analysis

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 3-Phenylquinoxalin-2(1H)-one, a compound of interest in cancer research.[1][2][3] The following protocols detail established in vitro assays to determine cell viability, membrane integrity, and the induction of apoptosis.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[4][5][6] this compound has been investigated for its potential as a cytotoxic agent against various cancer cell lines.[3] Understanding the cytotoxic profile of this compound is a critical step in the drug discovery and development process. This document outlines key experimental protocols to characterize its effects on cell viability and elucidate its potential mechanism of action.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC₅₀ (µM)
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
Spontaneous LDH Release
Maximum LDH Release100
0 (Vehicle Control)
1
5
10
25
50
100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
IC₅₀ Concentration
2 x IC₅₀ Concentration

Experimental Workflow

The overall workflow for evaluating the cytotoxicity of this compound is depicted below.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis prep_compound Prepare this compound Stock Solution prep_cells Culture and Seed Cancer Cell Lines treat_cells Treat Cells with Varying Concentrations of Compound prep_cells->treat_cells mtt_assay MTT Assay (Cell Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treat_cells->apoptosis_assay analyze_data Calculate IC₅₀, % Cytotoxicity, and Apoptosis Rates mtt_assay->analyze_data ldh_assay->analyze_data apoptosis_assay->analyze_data interpret_results Interpret Results and Determine Mechanism analyze_data->interpret_results

Figure 1: Experimental workflow for cytotoxicity evaluation.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][9]

Materials:

  • Human cancer cell line of choice (e.g., HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT solution (5 mg/mL in PBS)[8][9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[11] Remove the old medium and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10][11]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.[10][11] A reference wavelength of 620-630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[11][12]

Protocol 2: Membrane Integrity Assessment (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][14]

Materials:

  • Cells treated as described in the MTT assay protocol

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare Controls: In separate wells of the cell culture plate, prepare the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit (e.g., 2% Triton X-100).[15][16]

    • Background control: Culture medium without cells.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[15]

  • Add Reaction Mixture: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[15][17]

  • Add Stop Solution: Add the stop solution provided in the kit to each well.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][17] A reference wavelength of 680 nm can be used for background correction.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.[17]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus identifying late apoptotic and necrotic cells.[18]

Materials:

  • Cells treated with this compound at its IC₅₀ and a higher concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).[11]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension (containing approximately 1 x 10⁵ cells).[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube.[12] Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathways

Quinoxaline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][19][20][21] The exact signaling pathway for this compound may involve one or more of the pathways depicted below.

G cluster_0 Potential Targets cluster_1 Downstream Effects cluster_2 Cellular Outcomes compound This compound kinase Kinases (e.g., VEGFR-2) compound->kinase tubulin Tubulin Polymerization compound->tubulin topoisomerase Topoisomerase II compound->topoisomerase pi3k_akt PI3K/AKT Pathway Inhibition kinase->pi3k_akt microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis pi3k_akt->apoptosis ros Increased ROS Production ros->apoptosis cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest dna_damage->apoptosis microtubule_disruption->cell_cycle_arrest cell_cycle_arrest->apoptosis cell_death Cell Death apoptosis->cell_death

Figure 2: Potential signaling pathways affected by quinoxaline derivatives.

Further investigation, such as western blot analysis for key signaling proteins (e.g., caspases, Bcl-2 family proteins, p53) and cell cycle analysis, would be required to elucidate the specific mechanism of action of this compound.[4][20]

References

Application Notes and Protocols: 3-Phenylquinoxalin-2(1H)-one in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylquinoxalin-2(1H)-one and its derivatives represent a versatile class of heterocyclic compounds with significant potential in materials science. Their inherent photophysical properties, including strong fluorescence and environmental sensitivity, make them prime candidates for advanced applications such as Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors. The quinoxalinone core, being electron-deficient, allows for the development of "push-pull" systems with tunable optical and electronic characteristics.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in these cutting-edge fields.

Application I: Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been successfully employed as phosphorescent emitters in OLEDs, contributing to devices with high efficiency and deep red emission. The rigid and planar structure of the quinoxalinone core, combined with appropriate ligand design, facilitates efficient electroluminescence.

Quantitative Data Presentation

The following table summarizes the performance of an OLED device incorporating an Iridium(III) complex with a 2,3-diphenylquinoxaline derivative ligand.

Device ParameterValueReference
Maximum Luminance20,676 cd/m²[2]
Maximum Current Efficiency14.0 cd/A[2]
Maximum Power Efficiency12.0 lm/W[2]
Maximum External Quantum Efficiency (EQE)17.8%[2]
Commission Internationale de l'Éclairage (CIE) Coordinates(0.68, 0.32)[2]
Emission ColorDeep Red[2]
Experimental Protocols

Synthesis of an Iridium(III) Complex with a 2,3-diphenylquinoxaline Derivative Ligand (Illustrative Example):

This protocol is a generalized representation based on the synthesis of similar phosphorescent emitters.

  • Ligand Synthesis:

    • Synthesize the 2,3-diphenylquinoxaline derivative ligand. A common method involves the condensation of a substituted o-phenylenediamine with benzil in a suitable solvent like ethanol, followed by reflux.

    • Purify the ligand through recrystallization or column chromatography.

  • Complexation Reaction:

    • In a nitrogen-purged flask, dissolve the 2,3-diphenylquinoxaline derivative ligand and an iridium(III) precursor (e.g., IrCl₃·nH₂O) in a high-boiling point solvent such as 2-ethoxyethanol.

    • Add a suitable ancillary ligand (e.g., a picolinate derivative).

    • Reflux the mixture for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification of the Iridium Complex:

    • After cooling to room temperature, collect the precipitate by filtration.

    • Wash the crude product with methanol and diethyl ether to remove unreacted starting materials.

    • Purify the complex further using column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final product of high purity.

Fabrication of a Multilayer OLED Device (Solution-Processing):

This protocol outlines the general steps for fabricating a solution-processed OLED.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function of the ITO.

  • Deposition of the Hole Injection and Transport Layers:

    • Spin-coat a hole injection layer (HIL), such as PEDOT:PSS, onto the ITO substrate at 3000-4000 rpm for 30-60 seconds.

    • Anneal the substrate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.

    • Spin-coat a hole transport layer (HTL), for example, TAPC, from a solution in a suitable organic solvent. Anneal as required.

  • Deposition of the Emissive Layer (EML):

    • Prepare a solution of the this compound based phosphorescent emitter and a host material (e.g., TcTa or 26DCzPPy) in an appropriate solvent like chlorobenzene.[2]

    • Spin-coat the EML solution onto the HTL. The spin speed and concentration will determine the film thickness.

    • Anneal the substrate to remove residual solvent.

  • Deposition of the Electron Transport and Injection Layers and Cathode:

    • Transfer the substrate to a thermal evaporation chamber.

    • Deposit an electron transport layer (ETL), such as TmPyPB, at a rate of 1-2 Å/s.[2]

    • Deposit a thin electron injection layer (EIL), such as LiF (1 nm), at a rate of 0.1 Å/s.

    • Deposit the metal cathode, typically aluminum (Al), at a rate of 5 Å/s to a thickness of 100 nm.

  • Encapsulation:

    • To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip inside a glovebox.

Visualization of Experimental Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin-Coating & Evaporation) cluster_final Finalization ITO_Cleaning ITO Substrate Cleaning Plasma_Treatment UV-Ozone/Plasma Treatment ITO_Cleaning->Plasma_Treatment HIL HIL Deposition (PEDOT:PSS) Plasma_Treatment->HIL HTL HTL Deposition (TAPC) HIL->HTL EML EML Deposition (Quinoxalinone Emitter + Host) HTL->EML ETL ETL Deposition (TmPyPB) EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Workflow for the fabrication of a solution-processed OLED.

Application II: Fluorescent Chemosensors

The electron-rich nitrogen and oxygen atoms in the this compound scaffold make it an excellent platform for the design of chemosensors for metal ions. Upon coordination with a metal ion, the photophysical properties of the molecule can be significantly altered, leading to a "turn-on" or "turn-off" fluorescent response. This has been demonstrated for the selective detection of zinc ions (Zn²⁺).

Quantitative Data Presentation

The following table summarizes the performance of a "turn-on" fluorescent sensor for Zn²⁺ based on a this compound derivative.

Sensor ParameterValueReference
AnalyteZn²⁺
Sensing MechanismChelation-Enhanced Fluorescence (CHEF)
Response Type"Turn-on" Fluorescence
Detection Limit9.53 x 10⁻⁸ M[3]
Stoichiometric Ratio (Sensor:Zn²⁺)1:1[3]
SelectivityHigh selectivity over other common metal ions[3]
Experimental Protocols

Synthesis of a this compound based Fluorescent Sensor for Zn²⁺ (Illustrative Example):

This protocol describes a general method for synthesizing a Schiff base sensor.

  • Synthesis of the Quinoxalinone Precursor:

    • Synthesize a functionalized this compound with a reactive group (e.g., a hydrazine or amine) suitable for Schiff base condensation. This can be achieved by reacting a functionalized o-phenylenediamine with phenylglyoxylic acid.

  • Schiff Base Condensation:

    • In a round-bottom flask, dissolve the functionalized this compound and an appropriate aldehyde or ketone (e.g., salicylaldehyde) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

  • Purification of the Sensor Molecule:

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid by filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure sensor molecule.

Protocol for Fluorescence Titration Experiment:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare stock solutions of various metal perchlorates or nitrates in the same solvent.

  • Fluorescence Measurements:

    • In a series of quartz cuvettes, place a fixed concentration of the sensor solution.

    • To each cuvette, add increasing concentrations of the Zn²⁺ stock solution.

    • Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength.

  • Selectivity Study:

    • To separate solutions of the sensor, add a fixed concentration of different metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺) to assess the sensor's selectivity.

    • Measure the fluorescence response for each metal ion.

Visualization of Signaling Pathway and Experimental Workflow

Signaling pathway for the "turn-on" fluorescent Zn²⁺ sensor.

Sensor_Experiment_Workflow cluster_synthesis Synthesis & Preparation cluster_titration Fluorescence Titration cluster_selectivity Selectivity Test cluster_analysis Data Analysis Synth Synthesize Sensor Molecule Stock Prepare Stock Solutions (Sensor & Metal Ions) Synth->Stock Add_Zn Add Incremental Amounts of Zn²⁺ to Sensor Solution Stock->Add_Zn Add_Other_Ions Add Other Metal Ions to Sensor Solution Stock->Add_Other_Ions Measure Record Fluorescence Spectra Add_Zn->Measure Analyze Determine Detection Limit, Stoichiometry, and Selectivity Measure->Analyze Measure_Selectivity Measure Fluorescence Response Add_Other_Ions->Measure_Selectivity Measure_Selectivity->Analyze

Experimental workflow for characterizing the fluorescent sensor.

Conclusion

This compound and its derivatives are a promising class of compounds for applications in materials science. Their tunable photophysical properties make them suitable for use as emitters in high-performance OLEDs and as selective fluorescent chemosensors. The protocols and data presented here provide a foundation for researchers to explore and expand upon the use of these versatile molecules in the development of novel materials and devices. Further research into the structure-property relationships of these compounds will undoubtedly lead to even more advanced applications in the future.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions for the synthesis of 3-Phenylquinoxalin-2(1H)-one. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The classical synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as phenylglyoxylic acid or its esters. High temperatures and long reaction times can sometimes lead to side reactions and degradation of starting materials.[1] Modern approaches often utilize milder conditions which can significantly improve yields.

  • Catalyst Inefficiency: While some syntheses proceed without a catalyst, many benefit from the addition of an acid or metal catalyst. If you are experiencing low yields, consider screening different catalysts or ensuring the activity of your current catalyst. Supported heteropolyoxometalates, for instance, have been shown to be efficient and reusable for quinoxaline synthesis at room temperature.[1] A non-catalytic control reaction should be performed to confirm the necessity of the catalyst.

  • Purity of Starting Materials: The purity of your starting materials, particularly the o-phenylenediamine and the phenylglyoxylic acid derivative, is critical. Impurities can lead to the formation of side products, thereby reducing the yield of the desired product. Ensure your starting materials are of high purity, and if necessary, purify them before use.

  • Reaction Atmosphere: For certain synthetic routes, the reaction atmosphere can be a critical factor. While many condensation reactions are performed in air, some catalytic systems may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or starting materials. Conversely, some oxidative cyclization methods may benefit from an air or oxygen atmosphere.

Q2: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: The formation of impurities is a common challenge. The nature of these impurities depends on the specific synthetic route employed.

  • Incomplete Reaction: The most common "impurity" is unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion.

  • Side Reactions of o-Phenylenediamine: o-Phenylenediamine can undergo self-condensation or oxidation under harsh reaction conditions, leading to complex polymeric materials that are often difficult to remove. Using milder reaction conditions and shorter reaction times can help minimize these side reactions.

  • Formation of Isomers: If using substituted o-phenylenediamines, the formation of regioisomers is possible. Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer.

  • N-alkylation vs. O-alkylation: When alkylating the parent this compound, a common issue is the formation of both N-alkylated and O-alkylated products. The ratio of these products can be influenced by the choice of base, solvent, and alkylating agent.

Q3: The purification of my this compound is proving difficult. What are the recommended purification methods?

A3: Purification of this compound can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of this compound and its derivatives.[1][2] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form crystals. If the product is still impure, a second recrystallization may be necessary.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is an effective method. A common eluent system is a mixture of hexane and ethyl acetate.[3][4] The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most traditional and widely used method is the condensation of o-phenylenediamine with a phenyl-α-keto acid, such as phenylglyoxylic acid, or its ester, like ethyl benzoylformate. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to reflux. More recent methods explore the use of microwave irradiation or various catalysts to improve yields and reduce reaction times.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: The identity and purity of the final product should be confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. o-Phenylenediamine and its derivatives can be toxic and are potential skin sensitizers, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All reactions should be carried out in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Synthesis Methods for Quinoxaline Derivatives

Synthesis MethodCatalyst/PromoterSolventTemperatureReaction TimeYield (%)Reference
Classical CondensationNone (thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%BenchChem
Microwave-AssistedAcidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%BenchChem
Heterogeneous CatalysisCuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%[5]

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is adapted from the general procedure for quinoxaline synthesis.

Materials:

  • o-Phenylenediamine

  • Phenylglyoxylic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add a solution of phenylglyoxylic acid (1 equivalent) in ethanol to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Add water to the solution to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent mixture.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity can be gradually increased if necessary.[3][4]

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Weigh Starting Materials (o-phenylenediamine, phenylglyoxylic acid) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve mix Mix Reactants dissolve->mix heat Heat to Reflux mix->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate with Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize chromatography Column Chromatography (if necessary) filter->chromatography If impure dry Dry the Product recrystallize->dry chromatography->dry characterize Characterize Product (NMR, MS, IR, MP) dry->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_optimization Optimization Strategies cluster_outcome Outcome start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_purity->check_conditions Purity Confirmed optimize_catalyst Screen Different Catalysts (Acidic, Metal-based) check_purity->optimize_catalyst Impurities Detected check_conditions->optimize_catalyst Conditions Suboptimal optimize_solvent Screen Different Solvents check_conditions->optimize_solvent Conditions Optimal improved_yield Improved Yield optimize_catalyst->improved_yield change_atmosphere Change Reaction Atmosphere (Inert vs. Air) optimize_solvent->change_atmosphere change_atmosphere->improved_yield

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Phenylquinoxalin-2(1H)-one.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was used).- Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
The compound is highly soluble in the chosen solvent, even at low temperatures.- If the mother liquor is rich in the product, consider recovering it by evaporating the solvent and attempting recrystallization with a different solvent system. A two-solvent system (e.g., dissolving in a good solvent like hot ethanol and adding a poor solvent like water until turbidity appears) may be effective.
Oily residue forms instead of crystals. The cooling process is too rapid, or the compound has a low melting point relative to the solvent's boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider using a lower-boiling point solvent for recrystallization.
High concentration of impurities.- Purify the crude product by column chromatography before attempting recrystallization.
Low recovery of purified product. The compound has significant solubility in the cold recrystallization solvent.- Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation. - Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Too much solvent was used initially.- Concentrate the filtrate (mother liquor) to recover a second crop of crystals. Note that the second crop may be less pure.
Colored impurities persist in the final product. The impurities are not effectively removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities (co-elution). The solvent system (eluent) is not optimal for separation.- Adjust the polarity of the eluent. For this compound, a common eluent is a mixture of hexane and ethyl acetate. If impurities are co-eluting, try a less polar system (increase the proportion of hexane) or a more polar system (increase the proportion of ethyl acetate) and monitor the separation by TLC.
The column is overloaded with the crude product.- Use a larger column or reduce the amount of crude product loaded.
Streaking of the product on the TLC plate and column. The compound is interacting too strongly with the acidic silica gel.- Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1%).
The product is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For example, start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate.
Low yield after chromatography. The compound is adsorbing irreversibly to the silica gel.- As mentioned, deactivating the silica gel with triethylamine can help. - Ensure all the product is eluted by washing the column with a more polar solvent at the end of the purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common synthesis of this compound involves the condensation of o-phenylenediamine and ethyl benzoylacetate. Potential impurities include:

  • Unreacted starting materials: o-phenylenediamine and ethyl benzoylacetate.

  • Side products: The reaction between o-phenylenediamine and β-keto esters can sometimes lead to the formation of benzimidazole and benzodiazepine derivatives as byproducts, although this is more commonly reported with N-substituted o-phenylenediamines.[1]

Q2: My purified this compound is a yellow solid. Is this normal?

A2: Yes, this compound is typically described as a light yellow solid.[2]

Q3: What is a good solvent for recrystallizing this compound?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3]

Q4: What is a typical mobile phase for column chromatography of this compound?

A4: A mixture of hexane and ethyl acetate is a standard mobile phase for the purification of this compound by silica gel column chromatography. The ratio can be optimized using Thin Layer Chromatography (TLC), but a starting point of 9:1 hexane/ethyl acetate is often reported.[4]

Q5: How can I tell if my purified product is pure?

A5: The purity of this compound can be assessed by:

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot on the TLC plate.

  • Melting Point: A sharp melting point close to the literature value (around 245-247 °C) indicates high purity.

  • NMR Spectroscopy: The 1H and 13C NMR spectra should match the known data for this compound and be free of signals from impurities.[2]

Data Presentation

Purification Method Comparison
Purification Method Typical Yield Purity Achieved Advantages Disadvantages
Recrystallization (Ethanol) Good to HighGood to ExcellentSimple, cost-effective, good for removing minor impurities.Can have lower yields if the compound is significantly soluble in the cold solvent; may not remove all impurities.
Column Chromatography (Silica Gel, Hexane/EtOAc) Moderate to HighExcellentCan separate complex mixtures and remove a wide range of impurities.More time-consuming and requires more solvent than recrystallization; potential for product loss on the column.[5]
1H and 13C NMR Data for Pure this compound

The following are the characteristic NMR shifts for pure this compound.

1H NMR (400 MHz, DMSO-d6) 13C NMR (100 MHz, DMSO-d6)
δ (ppm) δ (ppm)
12.60 (s, 1H)155.1
8.32-8.29 (m, 2H)154.6
7.84 (t, J = 4.0 Hz, 1H)136.1
7.57-7.48 (m, 4H)132.5
7.35-7.31 (m, 2H)130.8
130.7
129.7
129.3
128.3
123.9
115.6
Data sourced from supporting information of a Royal Society of Chemistry publication.[2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution on a hot plate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Simple Impurity Profile column_chromatography Column Chromatography purification_choice->column_chromatography Complex Impurity Profile analyze_purity Analyze Purity (TLC, MP, NMR) recrystallization->analyze_purity column_chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product Pure troubleshoot Troubleshoot analyze_purity->troubleshoot Impure recrystallization_issues Recrystallization Issues: - No Crystals - Oiling Out - Low Yield - Color Impurities troubleshoot->recrystallization_issues From Recrystallization column_issues Column Issues: - Poor Separation - Streaking - No Elution - Low Yield troubleshoot->column_issues From Column recrystallization_issues->recrystallization Re-attempt column_issues->column_chromatography Re-attempt/Re-optimize Synthesis_and_Impurities cluster_reactants Reactants cluster_products Reaction Mixture o-phenylenediamine o-phenylenediamine main_product This compound o-phenylenediamine->main_product impurity1 Unreacted Starting Materials o-phenylenediamine->impurity1 impurity2 Potential Benzimidazole/ Benzodiazepine Byproducts o-phenylenediamine->impurity2 ethyl_benzoylacetate Ethyl Benzoylacetate ethyl_benzoylacetate->main_product ethyl_benzoylacetate->impurity1 ethyl_benzoylacetate->impurity2

References

Technical Support Center: Synthesis of 3-Phenylquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Phenylquinoxalin-2(1H)-one derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis low?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time or temperature. For condensations of o-phenylenediamines with α-keto acids, refluxing for several hours is common. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the starting materials, such as the o-phenylenediamine and the phenylglyoxylic acid derivative, can limit the yield.

    • Solution: Ensure an equimolar (1:1) ratio of the primary reactants for optimal results.[2]

  • Presence of Electron-Withdrawing Groups: If your substituted o-phenylenediamine contains strong electron-withdrawing groups, this can decrease the nucleophilicity of the amine groups, leading to lower yields and longer reaction times.

    • Solution: Consider using more forcing reaction conditions, such as a higher boiling point solvent or a catalyst, to drive the reaction forward.[2]

  • Impurities in Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to side product formation.

    • Solution: Use high-purity starting materials. Recrystallize or purify the reactants if necessary.[2]

  • Oxidation of Starting Materials: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and reduced yield.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps.

    • Solution: Carefully optimize the work-up and purification procedures. For example, when recrystallizing, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.[1]

Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?

Possible Causes & Solutions:

  • Cross-Reactions or Dimerization: Depending on the specific synthetic route, side reactions can occur. For instance, in C-H functionalization reactions, self-coupling of starting materials can be an issue.

    • Solution: Optimize the reaction conditions, such as catalyst loading, temperature, and reaction time. Screening different catalysts or solvents can also help to improve selectivity.[3][4]

  • Over-alkylation or N-alkylation vs. S-alkylation: When working with derivatives like 3-phenylquinoxaline-2(1H)-thione, alkylation can occur at either the nitrogen or sulfur atom.

    • Solution: The choice of alkylating agent and reaction conditions can direct the selectivity. Hard electrophiles tend to react at the harder nitrogen atom, while soft electrophiles favor the softer sulfur atom.[5]

  • Incorrect Reaction Temperature: Running the reaction at too high a temperature can promote the formation of undesired byproducts.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider stepwise addition of reagents to control the reaction exotherm.

Q3: My purified product is still colored. How can I obtain a colorless product?

Possible Causes & Solutions:

  • Oxidized Impurities: As mentioned, o-phenylenediamine starting materials can oxidize to form colored impurities that may carry through to the final product.

    • Solution: In addition to using an inert atmosphere, you can try treating the crude product with activated charcoal during recrystallization to remove colored impurities.

  • Residual Catalyst: Some metal catalysts used in cross-coupling reactions can contaminate the final product and impart color.

    • Solution: Ensure efficient removal of the catalyst during work-up. This may involve washing with a specific aqueous solution to sequester the metal or using a silica gel plug filtration.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of 1-allyl-3-phenylquinoxalin-2(1H)-one?

A typical procedure involves the alkylation of this compound. The reaction is often carried out at room temperature in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the nitrogen, and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.[6]

Q2: How can I purify this compound derivatives?

Recrystallization is a common and effective method for purifying these compounds. A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For example, ethanol is often used for the recrystallization of 1-allyl-3-phenylquinoxalin-2(1H)-one.[6] Column chromatography on silica gel is another powerful technique for separating the desired product from impurities and side products. A mixture of hexane and ethyl acetate is a commonly used eluent system.[1]

Q3: Are there any catalyst-free methods for synthesizing derivatives of this compound?

Yes, for certain transformations, catalyst-free conditions can be employed. For example, the synthesis of some 3-alkylaminoquinoxaline-2(1H)-thiones can be achieved through a catalyst-free, one-pot reaction in ethanol.[7]

Data Presentation

Table 1: Optimized Reaction Conditions for Alkylation of this compound

ParameterConditionReference
Starting MaterialThis compound[6]
ReagentAllyl bromide[6]
BaseK₂CO₃[6]
CatalystTetrabutylammonium bromide (catalytic)[6]
SolventDimethylformamide (DMF)[6]
TemperatureRoom Temperature[6]
Reaction Time12 hours[6]
Yield90%[6]

Table 2: Conditions for the Synthesis of 3-Phenylquinoxaline-2(1H)-thione

ParameterConditionReference
Starting Material2-chloro-3-phenylquinoxaline[5]
Thionating AgentN-cyclohexyldithiocarbamatecyclohexylammonium salt[5]
SolventChloroform[5]
Temperature61 °C (Reflux)[5]
Reaction Time12 hours[5]
Yield69%[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Allyl-3-phenylquinoxalin-2(1H)-one [6]

  • Dissolve this compound (1 g, 4.5 mmol) in dimethylformamide (20 ml).

  • To the solution, add allyl bromide (0.5 ml, 6.75 mmol), potassium carbonate (1 g, 7.46 mmol), and a catalytic quantity of tetrabutylammonium bromide.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the solution to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to afford the title compound as colorless crystals.

Protocol 2: Synthesis of 3-Phenylquinoxaline-2(1H)-thione [5]

  • To a solution of 2-chloro-3-phenylquinoxaline (2.5 mmol) in chloroform (25 mL), add N-cyclohexyldithiocarbamatecyclohexylammonium salt (0.69 g, 2.5 mmol).

  • Reflux the reaction mixture at 61 °C for 12 hours.

  • Evaporate the solvent under reduced pressure.

  • Add 25 mL of ethanol to the solid residue.

  • Filter the yellowish precipitate to obtain the desired product.

  • The product can be further purified by recrystallization from ethanol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Materials (e.g., o-phenylenediamine, phenylglyoxylic acid) react Reaction (Heating, Stirring) start->react Solvent, Catalyst quench Quenching/ Extraction react->quench Reaction Mixture dry Drying of Organic Layer quench->dry evap Solvent Evaporation dry->evap purify Recrystallization or Column Chromatography evap->purify Crude Product product Pure Product purify->product

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_guide start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Significant Side Products? start->side_products No impure_sm Impure Starting Materials? incomplete_rxn->impure_sm No sol_incomplete Increase reaction time/temp. Monitor with TLC. incomplete_rxn->sol_incomplete Yes workup_loss Loss during Work-up? impure_sm->workup_loss No sol_impure Purify starting materials. Use high-purity reagents. impure_sm->sol_impure Yes sol_workup Optimize purification steps. Minimize transfers. workup_loss->sol_workup Yes optimize_cond Optimize T, catalyst, solvent. Screen different conditions. side_products->optimize_cond Yes

Caption: Troubleshooting decision tree for low yield issues in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenylquinoxalin-2(1H)-one. The following information addresses common issues, particularly the formation of side products, and offers guidance on optimizing reaction conditions to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound from o-phenylenediamine and ethyl benzoylacetate?

A1: The reaction between o-phenylenediamine and β-keto esters like ethyl benzoylacetate can lead to a mixture of products due to competing reaction pathways. The most commonly reported side products are benzimidazole and benzodiazepine derivatives. Specifically, you may encounter:

  • Benzimidazole Derivatives: Formation of a five-membered benzimidazole ring is a significant competing reaction. Depending on the subsequent reaction steps and rearrangements, this can lead to compounds such as 2-phenacylbenzimidazole, 2-phenylbenzimidazole, and 2-methylbenzimidazole.[1]

  • 1,5-Benzodiazepine Derivatives: A seven-membered benzodiazepine ring can also be formed. An example is 4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one.[1]

Q2: Why do benzimidazole and benzodiazepine side products form?

A2: The formation of these side products is a result of the different nucleophilic sites on the o-phenylenediamine molecule and the multiple electrophilic sites on the ethyl benzoylacetate. The reaction can proceed through different cyclization pathways. The initial condensation can be followed by an intramolecular cyclization that leads to either the six-membered quinoxalinone ring, the five-membered benzimidazole ring, or the seven-membered benzodiazepine ring. The predominant pathway is often influenced by the reaction conditions.

Q3: I am observing a significant amount of a benzimidazole derivative in my reaction mixture. How can I minimize its formation?

A3: The formation of benzimidazole is a known competing pathway, especially when using N-substituted o-phenylenediamines.[1][2] To favor the formation of this compound, consider the following troubleshooting steps:

  • Control of Reaction Temperature: Higher temperatures may favor the formation of the thermodynamically more stable benzimidazole derivatives. Try running the reaction at a lower temperature.

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for quinoxalinone formation.

  • pH of the Reaction Medium: The acidity or basicity of the reaction medium can play a crucial role. While acidic conditions can promote the initial condensation, they might also favor the rearrangement to benzimidazoles. Careful control of pH is recommended.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Prolonged reaction times might lead to the formation of more side products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound and presence of multiple spots on TLC. Formation of benzimidazole and/or benzodiazepine side products.1. Optimize Reaction Temperature: Start with milder temperature conditions and gradually increase if the reaction is too slow. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, acetic acid, xylene, DMF). 3. pH Control: If using a catalyst, consider using a milder one or adjusting the amount. Buffering the reaction mixture might be beneficial. 4. Purification: If side product formation is unavoidable, utilize column chromatography for purification. A mixture of hexane and ethyl acetate is often effective for separating quinoxalinone derivatives.[3]
Isolation of a product with a different ring system (e.g., benzimidazole). Reaction conditions favoring the competing cyclization pathway.1. Re-evaluate Reaction Conditions: Refer to established protocols for this compound synthesis and compare with your experimental setup.[4] 2. Characterize the Side Product: Use spectroscopic methods (NMR, MS) to confirm the structure of the isolated side product. This will help in understanding the competing reaction.

Quantitative Data on Product Distribution

In some cases, the formation of benzimidazole derivatives can be the major pathway. The table below presents data from a study on the reaction of N-protected o-phenylenediamines with α-ketoesters, which highlights the potential for significant side product formation.[2]

Starting MaterialsProduct 1 (Quinoxalin-2(1H)-one) YieldProduct 2 (Benzimidazole) Yield
N-benzyl-o-phenylenediamine and Phenylpyruvic acid9% (1,3-dibenzyl quinoxalin-2(1H)-one)76% (1,2-dibenzyl-1H-benzo[d]imidazole)

This data illustrates a scenario where the benzimidazole is the major product, emphasizing the importance of reaction optimization.

Experimental Protocols

A general experimental protocol for the synthesis of this compound involves the condensation of o-phenylenediamine with an appropriate β-keto ester.

General Procedure:

  • Dissolve o-phenylenediamine in a suitable solvent (e.g., ethanol, acetic acid).

  • Add ethyl benzoylacetate to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Visualizations

Reaction Pathways

The following diagram illustrates the competing reaction pathways in the synthesis of this compound from o-phenylenediamine and ethyl benzoylacetate.

G A o-Phenylenediamine + Ethyl Benzoylacetate B Intermediate Adduct A->B Condensation C This compound (Desired Product) B->C 6-exo-trig Cyclization D Benzimidazole Derivatives (Side Product) B->D 5-exo-tet Cyclization E 1,5-Benzodiazepine Derivatives (Side Product) B->E 7-endo-trig Cyclization

Caption: Competing cyclization pathways in the synthesis of this compound.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

G start Start Synthesis check_yield Low Yield or Impure Product? start->check_yield analyze_side_products Analyze Side Products (TLC, NMR, MS) check_yield->analyze_side_products Yes end Successful Synthesis check_yield->end No optimize_temp Optimize Temperature analyze_side_products->optimize_temp optimize_solvent Optimize Solvent analyze_side_products->optimize_solvent optimize_ph Optimize pH/Catalyst analyze_side_products->optimize_ph purify Purify by Chromatography or Recrystallization optimize_temp->purify optimize_solvent->purify optimize_ph->purify purify->end

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Troubleshooting low bioactivity of 3-Phenylquinoxalin-2(1H)-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with 3-Phenylquinoxalin-2(1H)-one and its derivatives.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question 1: My this compound compound shows lower-than-expected or no bioactivity. Where should I start troubleshooting?

Answer: Low bioactivity can stem from several factors, ranging from the compound itself to the experimental setup. A systematic approach is crucial. We recommend a step-by-step verification process focusing on three main areas: Compound Integrity, Compound Solubility, and Assay Conditions.

Here is a logical workflow to diagnose the issue:

G start Start: Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity - Purity (HPLC, LC-MS) - Identity (NMR, HRMS) - Degradation (Re-analyze older batch) start->compound_check solubility_check Step 2: Assess Solubility - Visual check for precipitation - Test different stock solvents (DMSO, EtOH) - Determine solubility in final assay medium compound_check->solubility_check Compound OK outcome1 Problem Identified & Resolved compound_check->outcome1 Purity/Identity Issue Found assay_check Step 3: Review Assay Protocol - Positive/Negative Controls working? - Cell health & density - Incubation times & reagent concentrations - Instrument settings solubility_check->assay_check Solubility OK solubility_check->outcome1 Precipitation Observed assay_check->outcome1 Assay OK assay_check->outcome1 Control Failure / Protocol Error outcome2 Issue Persists: Consider SAR assay_check->outcome2 No Obvious Errors

Caption: Troubleshooting workflow for low bioactivity.

Start with Step 1: Compound Integrity . Many apparent bioactivity issues originate from problems with the compound itself.

  • Purity Verification: Use techniques like HPLC or LC-MS to confirm the purity of your sample. Impurities can interfere with the assay or dilute the active compound, leading to misleading results.

  • Identity Confirmation: Confirm the chemical structure using methods like 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[1][2][3] An incorrect structure will naturally fail to produce the expected activity.

  • Stability and Degradation: Has the compound been stored correctly (e.g., protected from light, at the proper temperature)? If it's an older batch, consider re-analyzing it to check for degradation.

If compound integrity is confirmed, proceed to Step 2: Compound Solubility .

Question 2: I've confirmed my compound's purity and identity, but the activity is still low. Could solubility be the problem?

Answer: Absolutely. Poor solubility is a common reason for low bioactivity in vitro. The solubility of quinoxaline derivatives can significantly affect their bioavailability and efficacy.[4] If the compound precipitates out of the solution in your stock or, more critically, in the final assay medium, its effective concentration at the target site will be much lower than intended.

Troubleshooting Steps:

  • Re-evaluate Stock Solvent: While DMSO is common, test other solvents if you suspect solubility issues.

  • Check for Precipitation: After diluting the stock solution into your aqueous assay buffer or cell culture medium, visually inspect the sample under a microscope for signs of precipitation immediately after dilution and after the incubation period.

  • Modify Dilution Scheme: Try using a serial dilution method that minimizes the time the compound spends in an intermediate aqueous solution before the final dilution into the assay medium.

  • Incorporate Solubilizing Agents: In some cases, non-ionic detergents (e.g., Tween-80) or other excipients can be used to improve solubility, but you must first run controls to ensure they do not affect the assay outcome.

Question 3: My compound is pure and soluble, and my positive controls are working, but my test compound shows no effect. What else could be wrong?

Answer: If the compound and controls are verified, the issue may lie with the intrinsic properties of your specific derivative or subtle aspects of the experimental design.

  • Structure-Activity Relationship (SAR): The biological activity of quinoxalinones is highly dependent on the substituents on the quinoxaline core and the phenyl ring.[5] The presence, position, and nature (electron-donating vs. electron-withdrawing) of these groups are critical.[5][6][7] For example, the introduction of strong electron-withdrawing groups has been shown to increase the inhibition efficiency of some quinoxalinone derivatives.[5] Your specific substitution pattern may not be optimal for the biological target you are studying.

  • Cell Line or Target Specificity: The compound may not be active against the specific cell line or protein target you are using. Quinoxaline derivatives exhibit a wide range of activities, but they are not universal.[8][9] For instance, a compound active against the HCT-116 colon cancer cell line might be inactive against the MCF-7 breast cancer cell line.[2]

  • Metabolic Inactivation: Cells in culture can metabolize compounds, potentially converting your active compound into an inactive form. Consider performing time-course experiments to see if the activity diminishes over longer incubation periods.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for the anticancer activity of this compound derivatives?

A1: The anticancer effects of quinoxaline derivatives are multifaceted. One of the key mechanisms is the induction of apoptosis (programmed cell death).[10] This can be achieved by modulating the expression of key regulatory proteins in the apoptotic pathway. For example, some derivatives upregulate pro-apoptotic proteins like p53, Bax, and caspases while downregulating anti-apoptotic proteins like Bcl-2.[10] Another reported mechanism is the inhibition of topoisomerase II, an enzyme crucial for DNA replication, which leads to double-strand breaks in cancer cells.[10]

G compound Quinoxalinone Compound p53 p53 activation ↑ compound->p53 bcl2 Bcl-2 inhibition ↓ compound->bcl2 bax Bax activation ↑ p53->bax bcl2->bax inhibits caspases Caspase Cascade Activation bax->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Caption: Simplified apoptotic pathway modulated by quinoxalinones.

Q2: How do different chemical substituents affect the bioactivity of these compounds?

A2: Structure-Activity Relationship (SAR) studies show that the bioactivity is highly sensitive to the chemical groups attached to the quinoxaline scaffold.

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro (-NO2), carboxyl (-COOH), or halogen atoms (e.g., -Cl), on the phenyl ring or the quinoxaline core often enhances biological activity.[5][7]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH3) can sometimes reduce activity.[7]

  • Side Chains: The nature and size of side chains on the quinoxaline nitrogen or other positions can also be determinants of activity, potentially by influencing solubility, cell permeability, or binding to the target.[6]

Q3: Are there published bioactivity data for similar compounds that I can use for comparison?

A3: Yes, several studies have published quantitative data on the bioactivity of this compound derivatives. This data can serve as a benchmark for your own results.

Compound DerivativeTarget/Cell LineBioactivity (IC50)Reference
Compound 10b (a 2-ylsulfanyl derivative)HCT-116 (Colon Cancer)1.52 µg/mL[2]
Compound 10b (a 2-ylsulfanyl derivative)MCF-7 (Breast Cancer)2.00 µg/mL[2]
Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate (2a) HCT-116 (Colon Cancer)28.85 µg/mL[3]
Compound 7j (a propanamide derivative)HCT-116 (Colon Cancer)26.75 µg/mL[3]

Key Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of your this compound derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compound. Include "vehicle control" wells (containing only the medium with the same final concentration of DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

Technical Support Center: Enhancing the Solubility of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address solubility challenges with 3-Phenylquinoxalin-2(1H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The molecule consists of a rigid, planar, and aromatic quinoxaline core fused with a phenyl ring.[1] This largely hydrophobic structure and its crystalline nature result in strong intermolecular interactions within the solid state, making it difficult for water molecules to solvate the compound effectively.[2] PubChem lists its experimental aqueous solubility as approximately 3.9 µg/mL at pH 7.4.[3]

Q2: What are the primary strategies to improve the solubility of this compound for in vitro assays?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[4][5] Key approaches include:

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol is the most common initial approach.[6][7]

  • pH Modification: As a weakly acidic/basic compound, its solubility can be dependent on the pH of the aqueous medium.[8][9] Adjusting the pH can increase the proportion of the ionized, more soluble form of the molecule.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10] They can encapsulate the poorly soluble quinoxalinone molecule, forming an inclusion complex that has significantly improved aqueous solubility.[6][11]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug, but care must be taken as they can also interfere with biological assays.[6]

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can improve its apparent solubility and dissolution rate.[4][12]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can enhance the dissolution rate.[6][10][13]

Q3: How do I choose the best solubilization method for my specific biological assay?

A3: The choice of method depends on the specific requirements of your assay, including the target concentration, the sensitivity of the biological system (e.g., cells, enzymes) to excipients, and the duration of the experiment. A systematic approach is recommended.

cluster_0 Solubility Enhancement Strategy Selection A Start: Poorly Soluble This compound B Prepare 10-100 mM Stock in 100% DMSO A->B C Dilute into Aqueous Assay Buffer. Does it precipitate? B->C D No: Proceed with Assay. Keep final DMSO <0.5% C->D No E Yes: Explore Advanced Methods C->E Yes F Method 1: Co-Solvent System (e.g., PEG, Propylene Glycol) E->F G Method 2: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) E->G H Method 3: Solid Dispersion (e.g., with PVP, HPMC) E->H I Validate Method: Check for solvent toxicity and interference with assay. F->I G->I H->I I->E Validation Fails J Optimized Solubilized Compound Ready for Biological Assay I->J Validation OK

Caption: Workflow for selecting a solubility enhancement strategy.

Q4: What concentration of organic solvent is safe for cell-based assays?

A4: High concentrations of organic solvents can be toxic to cells and interfere with experimental results.[14][15] It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible. A vehicle control (medium with the same final concentration of solvent but without the test compound) must always be included in your experiments.[14]

SolventRecommended Max. Final ConcentrationNotes
DMSO ≤ 0.5%Concentrations above 1-2% can be cytotoxic to many cell lines.[15][16]
Ethanol ≤ 0.5%Can affect cellular processes even at low concentrations.[16]
Methanol ≤ 0.1%Generally considered more toxic than DMSO or ethanol.[16]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer or cell culture media. The aqueous solubility limit has been exceeded. The organic solvent concentration in the stock is too high, causing it to "crash out".[12]- Increase the dilution factor by preparing a more concentrated stock solution.[16]- Serially dilute the stock solution into the aqueous media with vigorous vortexing.- Warm the aqueous media (e.g., to 37°C) before adding the compound stock.- Use a co-solvent system (e.g., with PEG 400) or a cyclodextrin-based formulation to increase apparent solubility.[7][17]
Inconsistent or non-reproducible results in biological assays. - Incomplete dissolution of the compound.- Compound precipitation over the course of the experiment.- Adsorption of the compound to plasticware.- Visually inspect all solutions for particulates before use. Consider filtering the final diluted solution (use caution as this may remove precipitated compound).- Re-evaluate the solubilization method; the compound may not be stable in solution under the assay conditions.- Consider using low-binding microplates or glassware.
Vehicle control shows significant toxicity or affects the biological readout. The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line or assay being used.[14][15]- Reduce the final solvent concentration to the lowest possible level (aim for <0.1% if possible).[14]- Screen alternative solvents that may be less toxic to your system, such as propylene glycol or ethanol.[18]- Switch to a formulation that does not require organic solvents, such as a cyclodextrin complex or a nanosuspension.[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a primary stock solution for initial screening.

Materials:

  • This compound (powder form)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Transfer the powder into a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM).[16]

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[16]

  • Visually inspect the solution to ensure no solid particulates remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[16]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses complexation to increase the aqueous solubility of the compound, reducing the need for high concentrations of organic solvents.[10]

cluster_1 Cyclodextrin Inclusion Mechanism Compound Poorly Soluble Compound (Hydrophobic) Complex Water-Soluble Inclusion Complex Compound->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complexation Water Aqueous Environment Complex->Water Dissolves in

Caption: Mechanism of cyclodextrin solubilization.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified water or desired aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). The concentration can be optimized.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for equilibrium of complex formation.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant. This is your stock solution of the compound complexed with HP-β-CD.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • This stock solution can then be sterile-filtered and diluted directly into the assay medium.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This method aims to create a high-energy, amorphous form of the drug dispersed within a polymer, which can significantly improve dissolution rates.[12]

Materials:

  • This compound (API)

  • A suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • A volatile organic solvent in which both the API and polymer are soluble (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a specific ratio of API to polymer (e.g., 1:1, 1:3, 1:5 by weight) for screening.

  • Completely dissolve the calculated amounts of both the API and the polymer in the selected solvent in a round-bottom flask.[12]

  • Ensure a clear solution is formed, indicating complete dissolution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator until a solid film or powder is formed.[12]

  • Further dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24 hours to remove all residual solvent.

  • The resulting solid dispersion can be gently ground into a fine powder. The solubility and dissolution profile of this powder should be assessed in the relevant biological medium.

Visualization of Experimental Workflow

cluster_2 Workflow for Cell-Based Assay Preparation A Prepare Concentrated Stock Solution (e.g., 50 mM in DMSO) B Perform Intermediate Dilution in Cell Culture Medium (e.g., 1:100 to 500 µM) A->B C Vortex Thoroughly B->C D Perform Final Dilution into Assay Plate containing Cells (e.g., 1:100 to 5 µM) C->D E Final DMSO concentration is now 0.01% D->E G Include Vehicle Control (Same dilution steps with DMSO only) D->G F Incubate and Perform Assay Readout E->F G->F

Caption: Preparing compound dilutions for a cell-based assay.

References

Navigating the Scale-Up of 3-Phenylquinoxalin-2(1H)-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Phenylquinoxalin-2(1H)-one, a key scaffold in medicinal chemistry, presents unique challenges when transitioning from laboratory-scale to large-scale production. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the scale-up synthesis of this compound, focusing on the common synthetic route involving the condensation of o-phenylenediamine with a phenyl-substituted α-ketoester, such as ethyl benzoylacetate.

ProblemPotential CausesTroubleshooting Steps & Solutions
Low Yield Incomplete Reaction: Insufficient reaction time or temperature for the larger volume. Side Reactions: Formation of byproducts favored at higher temperatures or longer reaction times. Poor Mixing: Inefficient mixing in a larger reactor leading to localized concentration gradients. Starting Material Quality: Impurities in o-phenylenediamine or ethyl benzoylacetate can lead to side reactions.- Optimize Reaction Conditions: Gradually increase reaction temperature and monitor progress by TLC or HPLC. Consider a higher boiling point solvent for better temperature control. - Stirring Efficiency: Ensure adequate agitation for the reactor size and geometry. Use an overhead stirrer with appropriate impeller design. - Controlled Addition: Add one reactant portion-wise to the other to manage exotherms and minimize side reactions. - Purity Check: Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Formation of Impurities Over-oxidation: The quinoxalinone ring can be susceptible to oxidation, especially with prolonged exposure to air at high temperatures. Dimerization/Polymerization: Side reactions of starting materials or intermediates. Incomplete Cyclization: Formation of open-chain intermediates that do not fully cyclize.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Impurity Profiling: Use HPLC or LC-MS to identify the structure of major impurities. This can provide insights into the side reactions occurring.[1][2][3][4][5] - Temperature Control: Maintain a consistent and controlled temperature throughout the reaction.
Product Isolation & Purification Issues Oiling Out: The product may separate as an oil instead of a crystalline solid during crystallization. Poor Crystal Form/Polymorphism: Formation of different crystal forms with varying physical properties (e.g., solubility, filterability).[6][7][8][9][10] Difficult Filtration: Fine particles or gummy solids that clog the filter.- Crystallization Solvent System: Screen different solvent/anti-solvent systems to find conditions that favor the formation of a stable, crystalline solid.[11] - Controlled Cooling: Implement a gradual cooling profile during crystallization to promote the growth of larger, more easily filterable crystals. Seeding with a small amount of pure product can also be beneficial. - Slurry Wash: After filtration, wash the filter cake with a solvent in which the product is sparingly soluble to remove mother liquor containing impurities.
Exothermic Reaction/Thermal Runaway Heat Generation: The condensation reaction can be exothermic, and on a large scale, the heat generated may exceed the cooling capacity of the reactor.- Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and the rate of heat evolution. - Controlled Addition Rate: Add the limiting reagent at a rate that allows the reactor's cooling system to effectively dissipate the generated heat. - Emergency Cooling Plan: Have a contingency plan for rapid cooling in case of a temperature excursion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at scale?

A1: The most prevalent and industrially viable method is the condensation reaction between o-phenylenediamine and an α-ketoester, typically ethyl benzoylacetate or a similar derivative. This reaction is favored for its atom economy and the relatively low cost of starting materials.

Q2: How does the choice of solvent impact the scale-up process?

A2: The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and temperature control. At a larger scale, a solvent with a higher boiling point may be preferred to allow for a wider operating temperature range and better heat management. The solvent should also be chosen to facilitate product crystallization upon cooling, minimizing the need for additional anti-solvents which can complicate recovery and recycling.

Q3: What are the key parameters to monitor during a scaled-up reaction?

A3: Continuous monitoring of key parameters is crucial for a successful and safe scale-up. These include:

  • Temperature: Both the internal reaction temperature and the jacket temperature of the reactor.

  • Pressure: If the reaction is run under an inert atmosphere or involves gaseous byproducts.

  • Agitation Rate: To ensure consistent mixing.

  • Reactant Addition Rate: To control the reaction rate and exotherm.

  • Reaction Progress: Monitored by in-process controls (IPCs) such as TLC, HPLC, or UPLC.

Q4: How can I control the crystal form (polymorphism) of the final product?

A4: Controlling polymorphism is critical for ensuring consistent physical properties of the active pharmaceutical ingredient (API).[6][7][8][9][10] Key factors influencing polymorphism include:

  • Crystallization Solvent: Different solvents can favor the formation of different polymorphs.

  • Cooling Rate: The rate at which the solution is cooled can impact which crystal form nucleates and grows.

  • Supersaturation: The level of supersaturation at which crystallization is initiated.

  • Agitation: The stirring rate can influence nucleation and crystal growth. A systematic polymorph screen is often necessary during process development to identify the most stable and desired crystal form and the conditions to obtain it reproducibly.

Q5: What are the safety considerations for scaling up this synthesis?

A5: The primary safety concern is the potential for a thermal runaway, as the condensation reaction can be exothermic.[12][13][14][15][16] A thorough understanding of the reaction's thermal profile through calorimetric studies is essential before proceeding to a large scale. Additionally, proper handling of all chemicals, use of personal protective equipment (PPE), and ensuring adequate ventilation are standard and critical safety practices.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol serves as a baseline for process development and scale-up.

  • Materials:

    • o-Phenylenediamine (1.0 eq)

    • Ethyl benzoylacetate (1.05 eq)

    • Glacial Acetic Acid (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine and glacial acetic acid.

    • Stir the mixture at room temperature until the o-phenylenediamine is fully dissolved.

    • Add ethyl benzoylacetate to the solution.

    • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add water to the reaction mixture to precipitate the product.

    • Filter the solid product, wash with water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield this compound.

Visualizations

Below are diagrams illustrating key workflows and relationships in the scale-up synthesis of this compound.

Scale_Up_Workflow cluster_0 Pre-Campaign cluster_1 Campaign Execution cluster_2 Post-Campaign Start Process Chemistry Review Calorimetry Reaction Calorimetry (RC1) Start->Calorimetry Safety Assessment Impurity Impurity Profile Analysis Calorimetry->Impurity Identify Potential Side Reactions Reactor Charge Reactor with Starting Materials Impurity->Reactor Reaction Controlled Reaction Reactor->Reaction Heating & Agitation IPC In-Process Control (HPLC/UPLC) Reaction->IPC Monitoring Crystallization Crystallization Reaction->Crystallization Cooling & Precipitation IPC->Reaction Feedback Loop Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Analysis Final Product Analysis Drying->Analysis Release Batch Release Analysis->Release Quality Assurance

Caption: A typical workflow for the scale-up synthesis campaign of this compound.

Troubleshooting_Logic cluster_issue Identified Issue cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn SideRxn Side Reactions LowYield->SideRxn PoorMixing Poor Mixing LowYield->PoorMixing Optimize Optimize Temp/Time IncompleteRxn->Optimize Inert Use Inert Atmosphere SideRxn->Inert Agitation Improve Agitation PoorMixing->Agitation

Caption: A simplified logic diagram for troubleshooting low yield in the synthesis.

References

Preventing degradation of 3-Phenylquinoxalin-2(1H)-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-Phenylquinoxalin-2(1H)-one during storage.

Troubleshooting Guide

Users encountering instability with this compound can consult the following table for potential causes and recommended actions.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Discoloration (e.g., yellowing) of the solid compound PhotodegradationStore the compound in an amber vial or a container protected from light. Minimize exposure to ambient and UV light during handling.
OxidationStore the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the storage container is tightly sealed.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) General DegradationPerform a forced degradation study to identify potential degradation products and pathways. Re-evaluate storage conditions.
HydrolysisIf stored in solution, assess the pH and consider buffering. For solid storage, protect from humidity.
Decreased purity or assay value over time Thermal DegradationStore the compound at controlled room temperature or consider refrigeration, especially for long-term storage. Avoid exposure to high temperatures.
Chemical IncompatibilityIf stored in solution, ensure the solvent is inert and of high purity. Avoid contact with reactive materials.
Inconsistent experimental results Compound Instability under Experimental ConditionsEvaluate the stability of the compound under the specific pH, temperature, and light conditions of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For routine short-term storage, this compound should be kept at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term storage, it is advisable to store the compound in a desiccator under an inert atmosphere (nitrogen or argon) to minimize oxidative and hydrolytic degradation.

Q2: My this compound solution appears to be degrading. What could be the cause?

Degradation in solution can be triggered by several factors:

  • pH: Quinoxalinone derivatives can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1][2][3][4] The pH of your solvent system could be promoting degradation.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in quinoxalinone structures.[5][6]

  • Oxidation: The presence of dissolved oxygen or oxidizing impurities in the solvent can lead to oxidative degradation.[7][8][9][10]

  • Solvent Reactivity: Ensure the solvent is of high purity and does not contain reactive impurities.

Q3: How can I assess the stability of my sample of this compound?

A forced degradation study is a systematic way to evaluate the stability of a compound.[7][11][12][13] This involves subjecting the compound to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to identify potential degradation pathways and products. The International Council for Harmonisation (ICH) provides guidelines for photostability testing (Q1B) which can be a valuable resource.[11][14]

Q4: What are the likely degradation pathways for this compound?

Based on the chemistry of the quinoxalinone scaffold, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the amide bond in the quinoxalinone ring, potentially accelerated by acidic or basic conditions.

  • Oxidation: Oxidation of the quinoxalinone ring system, potentially at the nitrogen atoms or the phenyl substituent.

  • Photodegradation: Light-induced reactions that could lead to ring opening or the formation of various photoproducts.

  • Tautomerization: Especially in a reduced form, the quinoxalinone structure may be susceptible to tautomerization.[1]

Q5: What analytical techniques are suitable for detecting the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating the parent compound from its degradation products and quantifying purity. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[11][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool the solution and neutralize with an equimolar amount of NaOH.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with an equimolar amount of HCl.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

    • Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound in a transparent container to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]

    • Simultaneously, keep a control sample protected from light.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If significant degradation is observed, characterize the degradation products using LC-MS/MS.

Quantitative Data Summary

The following table provides a template for summarizing the results of a forced degradation study.

Stress Condition % Degradation of this compound Number of Degradation Products Retention Time(s) of Major Degradants (min)
0.1 M HCl, 60°C, 24h[Insert Data][Insert Data][Insert Data]
0.1 M NaOH, RT, 8h[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT, 24h[Insert Data][Insert Data][Insert Data]
Solid, 70°C, 48h[Insert Data][Insert Data][Insert Data]
Photolytic (ICH Q1B)[Insert Data][Insert Data][Insert Data]

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  H+ or OH- Oxidation Oxidation This compound->Oxidation  [O] Photodegradation Photodegradation This compound->Photodegradation  hν Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Sample This compound Sample Sample->Acid_Hydrolysis Sample->Base_Hydrolysis Sample->Oxidation Sample->Thermal Sample->Photolytic Results Identify Degradants & Assess Stability Analysis->Results

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Degradation Observed? Solid Solid or Solution? Start->Solid Yes Check_Light_Moisture Protect from Light & Moisture Solid->Check_Light_Moisture Solid Check_pH Check and Adjust pH Solid->Check_pH Solution Check_Atmosphere Store under Inert Gas Check_Light_Moisture->Check_Atmosphere End Re-analyze for Stability Check_Atmosphere->End Check_Solvent Use High Purity, Inert Solvent Check_pH->Check_Solvent Check_Solvent->End

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: Synthesis of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthetic protocol for 3-Phenylquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most widely used method is the condensation reaction between o-phenylenediamine and an α-keto ester, such as ethyl benzoylacetate. This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with an acid catalyst.[1][2][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors. Here are some key areas to investigate for optimization:

  • Purity of Reactants: o-Phenylenediamine is susceptible to oxidation and can darken upon exposure to air, leading to impurities and reduced yields.[3] It is advisable to use freshly purified o-phenylenediamine.

  • Reaction Conditions: Suboptimal temperature and reaction time can lead to incomplete reactions or degradation of products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3] While some traditional methods require high temperatures, modern protocols often utilize milder conditions.[4][5]

  • Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. While the reaction can proceed without a catalyst, acidic catalysts like acetic acid or solid catalysts such as supported heteropolyoxometalates can improve efficiency.[2][5]

  • Solvent: The reaction solvent plays a crucial role. Solvents like ethanol, acetic acid, or toluene are commonly used.[2][5] Screening different solvents can help identify the optimal one for your specific setup.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: The formation of side products is a common issue. In the condensation of o-phenylenediamine with ethyl benzoylacetate, possible side products can include benzimidazoles or other benzodiazepine derivatives, depending on the reaction conditions.[1] The presence of electron-withdrawing substituents on the diamine can sometimes hinder the desired cyclization.[4]

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the final product.[6][7][8] The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly reported solvent for the recrystallization of quinoxalinone derivatives.[9][10] Column chromatography on silica gel can also be used for purification.[11][12]

Q5: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for this compound?

A5: The characterization of this compound is confirmed by NMR spectroscopy. While specific shifts can vary slightly based on the solvent and instrument, typical proton (¹H) and carbon (¹³C) NMR data are available in the literature. It is important to compare the obtained spectra with reported data for confirmation of the structure.[13][14][15][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure o-phenylenediamine. 2. Incorrect reaction temperature or time. 3. Inactive or no catalyst. 4. Unsuitable solvent.1. Purify o-phenylenediamine before use (e.g., by recrystallization or treatment with a reducing agent like sodium dithionite).[3] 2. Monitor the reaction by TLC to determine the optimal endpoint. Experiment with a temperature range (e.g., room temperature to reflux).[3] 3. Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).[2] Consider screening different catalysts.[5] 4. Test different solvents such as ethanol, methanol, or toluene.[2][5]
Formation of Multiple Products (Side Reactions) 1. Reaction conditions favoring alternative cyclization pathways. 2. Presence of activating or deactivating groups on the reactants.1. Adjust the reaction temperature and catalyst. Milder conditions may favor the desired product.[4] 2. If using substituted o-phenylenediamines, be aware that electron-withdrawing groups can sometimes lead to different products.[4]
Difficulty in Product Isolation/Purification 1. "Oiling out" during recrystallization. 2. Inefficient filtration. 3. Product is highly soluble in the recrystallization solvent even at low temperatures.1. Ensure the boiling point of the solvent is lower than the melting point of the product.[7] 2. Use vacuum filtration for efficient separation of crystals from the mother liquor.[8] 3. Screen for a less polar solvent or use a co-solvent system to decrease solubility at low temperatures.[7]
Product Characterization Issues (e.g., unexpected NMR spectra) 1. Presence of residual solvent or impurities. 2. Incorrect product formation (isomer or side product).1. Ensure the product is thoroughly dried after purification. 2. Re-evaluate the reaction conditions and consider the possibility of alternative reaction pathways.[1] Compare with a wide range of literature data for quinoxalinone and potential benzimidazole structures.

Experimental Protocols

Synthesis of this compound via Condensation

This protocol describes a general procedure for the synthesis of this compound from o-phenylenediamine and ethyl benzoylacetate.

Materials:

  • o-Phenylenediamine

  • Ethyl benzoylacetate

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Add ethyl benzoylacetate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product o_phenylenediamine o-Phenylenediamine dissolve Dissolve in Ethanol o_phenylenediamine->dissolve ethyl_benzoylacetate Ethyl Benzoylacetate add_reactants Add Reactants & Catalyst ethyl_benzoylacetate->add_reactants dissolve->add_reactants reflux Reflux (2-4h) add_reactants->reflux cool Cool to RT reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize final_product This compound recrystallize->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield impure_reactants Impure Reactants low_yield->impure_reactants suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions catalyst_issue Catalyst Issue low_yield->catalyst_issue purify Purify o-phenylenediamine impure_reactants->purify Address with optimize Optimize Temp/Time (TLC) suboptimal_conditions->optimize Address with screen_catalyst Screen Catalysts catalyst_issue->screen_catalyst Address with

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Analysis of 3-Phenylquinoxalin-2(1H)-one Analogs' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoxaline derivatives, particularly 3-Phenylquinoxalin-2(1H)-one and its analogs, have emerged as a promising scaffold exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial and antitumor activities of various this compound analogs, supported by experimental data and detailed methodologies to aid in future drug discovery and development.

The core structure of this compound has been a focal point for medicinal chemists, leading to the synthesis of numerous derivatives with enhanced biological profiles. These modifications often involve substitutions on the phenyl ring, the quinoxaline nucleus, or the nitrogen at the 1-position, significantly influencing their therapeutic efficacy.

Antimicrobial Activity: A Battle Against Pathogens

Several analogs of this compound have demonstrated significant potential as antimicrobial agents, combating a range of pathogenic bacteria and fungi. The primary mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[1]

A series of novel quinoxaline derivatives have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] The disc diffusion method and determination of Minimum Inhibitory Concentration (MIC) are common assays used to quantify this activity. For instance, some compounds have shown potent effects against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[2][3] The introduction of specific functional groups, such as halogens or alkyl chains, has been observed to enhance the lipophilicity of the molecules, potentially facilitating their passage through the microbial cell wall and leading to increased activity.[2]

Comparative Antimicrobial Data

Below is a summary of the Minimum Inhibitory Concentration (MIC) values for selected this compound analogs against various microbial strains.

Compound/AnalogStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Candida albicans (MIC µg/mL)Reference
Ciprofloxacin (Standard)-----[2]
Ampicillin (Standard)-12.512.550-[3]
Analog 7a-12.5---[3]
Analog 7b-12.512.55050[3]
Analog 8a-12.512.5-50[3]
Analog 10b---5050[3]
Analog 11a-12.5-50-[3]
Analog 11b-12.5---[3]
Pentacyclic compound 10----16[4]

Antitumor Activity: Targeting Cancer Cells

The cytotoxic potential of this compound analogs against various cancer cell lines has been extensively investigated. These compounds have shown promise in inhibiting the proliferation of cancer cells through diverse mechanisms, including the induction of apoptosis and the inhibition of key enzymes like tyrosine kinases.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess the cytotoxic effects of these compounds on cancer cell viability and proliferation. Several derivatives have exhibited significant inhibitory action against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[5][7] Molecular modeling studies have suggested that some of these compounds can bind to and inhibit human thymidylate synthase (hTS), an enzyme crucial for DNA synthesis and a well-known target for cancer chemotherapy.[5]

Comparative Antitumor Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound analogs against different cancer cell lines.

Compound/AnalogHCT-116 (IC50 µg/mL)MCF-7 (IC50 µg/mL)HepG-2 (IC50 µg/mL)Reference
Doxorubicin (Standard)3.233.23-[5][7]
Cisplatin (Standard)--Potent[6]
Compound 2a28.85 ± 3.26--[8][9]
Compound 7j26.75 ± 3.50--[8][9]
Compound 10b1.522-[5]
Active Compounds (Range)1.9–7.522.3–6.62-[7]
Compound 12-Decidedly ActiveMore potent than cisplatin[6]
Compound 18-Decidedly ActiveMore potent than cisplatin[6]
Compound 15--More potent than cisplatin[6]
Compound 13-Decidedly ActiveMore potent than cisplatin[6]
Compound 11a--More potent than cisplatin[6]
Compound 20-Decidedly ActiveMore potent than cisplatin[6]
Compound 16--More potent than cisplatin[6]
Compound 14-Decidedly Active-[6]
Compound 22-Decidedly Active-[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of the biological activities of this compound analogs.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to match the turbidity of a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile nutrient agar plates are uniformly swabbed with the prepared microbial suspension.

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ) dissolved in a suitable solvent like DMSO. A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic disc (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]

Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., nutrient broth for bacteria, malt extract broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing the Synthesis and Activity Pathways

To better understand the relationships between synthesis, structure, and biological activity, the following diagrams illustrate a general synthetic pathway for these analogs and a conceptual workflow for their biological evaluation.

Synthesis_Pathway o-Phenylenediamine o-Phenylenediamine 3-Phenylquinoxalin-2(1H)-one_core This compound Core o-Phenylenediamine->3-Phenylquinoxalin-2(1H)-one_core Condensation alpha-Ketoacid alpha-Ketoacid alpha-Ketoacid->3-Phenylquinoxalin-2(1H)-one_core Chemical_Modification Chemical Modification (e.g., Alkylation, Halogenation) 3-Phenylquinoxalin-2(1H)-one_core->Chemical_Modification Analogs This compound Analogs Chemical_Modification->Analogs

Caption: General synthetic route to this compound analogs.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Analogs Synthesized Analogs Antimicrobial_Screening Antimicrobial Screening (Disc Diffusion, MIC) Analogs->Antimicrobial_Screening Antitumor_Screening Antitumor Screening (MTT Assay) Analogs->Antitumor_Screening Data_Compilation Data Compilation (MIC, IC50 values) Antimicrobial_Screening->Data_Compilation Antitumor_Screening->Data_Compilation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Compilation->SAR_Analysis

Caption: Workflow for the biological evaluation of synthesized analogs.

References

Spectroscopic Analysis and Structural Validation of 3-Phenylquinoxalin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 3-Phenylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Through a detailed comparison with structurally related quinoxalinone derivatives, this document serves as a valuable resource for the structural validation and characterization of this class of compounds. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is supported by detailed experimental protocols to ensure reproducibility and facilitate further research.

Spectroscopic Data Comparison

The structural elucidation of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The data presented in the following tables provides a quantitative comparison with other relevant quinoxalinone derivatives, highlighting the key spectral features that are characteristic of this chemical scaffold.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound 12.57 (s, 1H, NH), 8.27-8.34 (m, 2H, Ar-H), 7.84 (d, J = 7.9 Hz, 1H, Ar-H), 7.45-7.59 (m, 4H, Ar-H), 7.29-7.37 (m, 2H, Ar-H)[1]
3-(p-tolyl)quinoxalin-2(1H)-one12.53 (s, 1H, NH), 8.26 (d, J = 8.2 Hz, 2H, Ar-H), 7.82 (d, J = 7.8 Hz, 1H, Ar-H), 7.52 (t, J = 7.7 Hz, 1H, Ar-H), 7.31 (dd, J = 11.4, 8.3 Hz, 4H, Ar-H), 3.33 (s, 3H, CH₃)[1]
3-(4-bromophenyl)quinoxalin-2(1H)-one12.63 (s, 1H, NH), 8.26 (d, J = 8.6 Hz, 2H, Ar-H), 7.84 (d, J = 8.0 Hz, 1H, Ar-H), 7.70 (d, J = 8.6 Hz, 2H, Ar-H), 7.51-7.59 (m, 1H, Ar-H), 7.28-7.39 (m, 2H, Ar-H)[1]
1-Allyl-3-phenylquinoxalin-2(1H)-one (in CDCl₃)8.38-7.34 (m, 9H, Ar-H), 6.03 (m, 1H, =CH), 5.29 (m, 2H, =CH₂), 5.02 (dd, J = 5.2 Hz, 2H, NCH₂)[2]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
This compound 155.1, 154.6, 136.1, 132.5, 132.4, 130.8, 130.7, 129.7, 129.3, 128.3, 123.9, 115.6[3]
3-(p-tolyl)quinoxalin-2(1H)-one154.6, 153.8, 140.1, 132.9, 132.0, 131.9, 130.1, 129.2, 128.6, 128.5, 123.4, 115.0, 21.1[1]
3-(4-bromophenyl)quinoxalin-2(1H)-one154.5, 152.8, 134.7, 132.1, 131.9, 131.2, 130.9, 130.6, 128.8, 124.0, 123.5, 115.2[1]
1-Allyl-3-phenylquinoxalin-2(1H)-one (in CDCl₃)155.0, 154.3, 139.1, 136.0, 132.6, 130.7, 130.6, 130.4, 130.2, 129.6 (2C), 128.1 (2C), 123.7, 118.2, 114.1, 103.3, 44.8[2]

Table 3: Mass Spectrometry (MS) Data

Compoundm/z (relative intensity, %)
This compound 222 (M+, 74), 194 (100), 90 (22), 77 (21), 63 (28)[1]
3-(p-tolyl)quinoxalin-2(1H)-one236 (M+, 64), 208 (100), 149 (27), 117 (25), 103 (24), 91 (39), 83 (23), 97 (16)[1]
3-(4-bromophenyl)quinoxalin-2(1H)-one300 (M+, 82), 272 (78), 193 (100), 111 (45), 90 (42), 63 (41), 44 (51)[1]
1-Allyl-3-phenylquinoxalin-2(1H)-one (FAB)263 (M+1)[2]

Table 4: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound N-H stretching in the region of 3300-3500 cm⁻¹, Amide C=O stretching around 1700 cm⁻¹, Aromatic C-H stretching between 3100-3000 cm⁻¹[4]
General Quinoxalinone Derivatives2 x NH (3320–3304), CH-aromatic (3109–3009), C=O (1677–1671), C=N (1620–1615), and C=C (1580–1412)[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker ADVANCE III (400 MHz) spectrometer.[3] The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard.[3] Chemical shifts are reported in parts per million (ppm) relative to TMS.[3] Data is presented as chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant (J) in Hertz (Hz), and integration.[3]

Mass Spectrometry (MS)

Mass spectra were acquired on a Shimadzu GCMS-QP2010 mass spectrometer.[1] High-resolution mass spectra (HRMS) were obtained on a Bruker Daltonics micrOTOF-Q II instrument equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in both positive and negative modes.[1] Samples were dissolved in HPLC-grade acetonitrile and introduced into the source via a syringe pump.[1]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra were recorded using a KBr wafer technique.[1] The spectra were typically recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands for functional groups were analyzed to confirm the chemical structure.

Structural Validation Workflow

The structural validation of a synthesized compound like this compound follows a logical progression of spectroscopic analyses. The following diagram illustrates this general workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity) Purification->NMR Data_Analysis Data Interpretation & Comparison IR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic structural validation of a synthesized compound.

References

Validating the Molecular Framework: A Comparative Guide to the Structural Elucidation of 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of a synthesized compound is a critical checkpoint. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for validating the structure of 3-Phenylquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry.

The unequivocal determination of a molecule's three-dimensional arrangement is paramount for understanding its chemical behavior and biological activity. While X-ray crystallography stands as the gold standard for providing a definitive 3D structure, other spectroscopic methods offer complementary and often more accessible means of structural validation. This guide presents a side-by-side comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of this compound, supported by experimental data from the scientific literature.

At a Glance: Comparing Structural Validation Techniques

Technique Information Provided Sample State Key Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Single CrystalProvides an unambiguous, high-resolution structure.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy (¹H, ¹³C) Information about the chemical environment, connectivity, and spatial proximity of atoms.SolutionNon-destructive, provides data on the molecule's structure in solution, which can be more biologically relevant.Does not directly provide a 3D structure; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) The mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.Solid or SolutionHigh sensitivity, requires a very small amount of sample, confirms elemental composition with high resolution.Provides no information on the 3D arrangement or connectivity of atoms.

Quantitative Data Summary

The following tables summarize key experimental data for the structural validation of this compound and its derivatives using various techniques.

Table 1: X-ray Crystallography Data for this compound and a Derivative
ParameterThis compound[1]1-Allyl-3-phenylquinoxalin-2(1H)-one[2][3]
Molecular Formula C₁₄H₁₀N₂OC₁₇H₁₄N₂O
Molecular Weight 222.24 g/mol 262.30 g/mol
Crystal System OrthorhombicMonoclinic
Space Group Pna2₁P2₁/c
a (Å) 17.6745(7)15.123(2)
b (Å) 5.3858(2)7.039(1)
c (Å) 22.4721(9)26.405(3)
β (˚) 9095.25(1)
Volume (ų) 2139.12799.0(6)
Temperature (K) 200296
Table 2: Spectroscopic Data for Quinoxalinone Derivatives
Technique Data for 1-Allyl-3-phenylquinoxalin-2(1H)-one [2]
¹H NMR (CDCl₃, δ ppm) 5.02 (dd, 2H, NCH₂), 5.29 (m, 2H, =CH₂), 6.03 (m, 1H, =CH), 7.34–8.38 (m, 9H, HAr)
¹³C NMR (CDCl₃, δ ppm) 44.8 (NCH₂), 103.3 (=CH₂), 130.7 (=CH), 114.1, 118.2, 123.7, 2x128.1, 2x129.6, 130.2, 130.4, 130.6 (CHAr), 132.6, 136.0, 139.1, 155.0, 154.3 (Cq)
Mass Spectrometry (FAB) M+1 = 263

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used to obtain the data presented.

X-ray Crystallography
  • Synthesis and Crystallization: this compound is synthesized, and single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent at ambient conditions[1]. For derivatives like 1-Allyl-3-phenylquinoxalin-2(1H)-one, the parent compound is reacted with an appropriate alkylating agent (e.g., allyl bromide) in a suitable solvent with a base, and the product is purified and crystallized from a solvent like ethanol[2].

  • Data Collection: A single crystal is mounted on a diffractometer (e.g., an Enraf–Nonius CAD-4 or Bruker SMART APEX CCD). The crystal is cooled to a specific temperature (e.g., 120 K or 200 K) to minimize thermal vibrations[1][4]. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated[2][4].

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F²[4]. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[1].

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer (e.g., a Bruker instrument operating at 400 or 500 MHz for ¹H). ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry
  • Sample Preparation: A small amount of the sample is dissolved in a suitable solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI)[2][5].

  • Analysis: The mass-to-charge ratios of the resulting ions are measured by the mass analyzer. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound, comparing the path of X-ray crystallography with alternative spectroscopic methods.

G Comparative Workflow for Structural Validation of this compound cluster_synthesis Compound Synthesis & Purification cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic & Spectrometric Methods cluster_validation Final Validation synthesis Synthesis of this compound crystal Single Crystal Growth synthesis->crystal nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms diffraction X-ray Diffraction Data Collection crystal->diffraction solve Structure Solution & Refinement diffraction->solve structure Unambiguous 3D Structure (Bond Lengths, Angles) solve->structure validation Structural Confirmation structure->validation connectivity Connectivity & Chemical Environment nmr->connectivity mol_weight Molecular Weight & Formula ms->mol_weight connectivity->validation mol_weight->validation

Caption: Workflow comparing X-ray crystallography with other analytical methods.

Conclusion

X-ray crystallography provides the most definitive structural evidence for this compound, offering a high-resolution 3D model of the molecule. However, the necessity of a single crystal can be a significant bottleneck. NMR spectroscopy and mass spectrometry are indispensable complementary techniques. They are often more readily accessible and provide crucial information about the molecule's connectivity and molecular formula, which, when combined, can build a strong case for the proposed structure, especially in the absence of suitable crystals. For drug development professionals, an integrated approach utilizing all three techniques provides the most comprehensive and robust validation of a compound's structure.

References

A Comparative Study on the Anticancer Potential of 3-Phenylquinoxalin-2(1H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of 3-Phenylquinoxalin-2(1H)-one and its structurally related analogs. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent cytotoxic effects against a range of cancer cell lines. This document summarizes key experimental data, outlines detailed methodologies for crucial assays, and visualizes the underlying molecular pathways and experimental workflows to support further research and development in this promising area of oncology.

Comparative Efficacy of this compound and its Derivatives

The anticancer activity of this compound and its derivatives has been evaluated across various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative comparison of their cytotoxic potential against established anticancer agents like Doxorubicin and Sorafenib.

Note: The data presented below is compiled from multiple studies. Direct comparison should be approached with caution, as experimental conditions such as cell passage number, incubation times, and assay protocols may vary between studies.

Table 1: In Vitro Anticancer Activity (IC50) of this compound Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Derivative 1 (Compound 11e) MCF-7 (Breast)~2.1-9.8Sorafenib3.4[1]
HepG2 (Liver)~2.1-9.8Sorafenib2.2[1]
Derivative 2 (Compound 10b) HCT-116 (Colon)1.52 (µg/mL)Doxorubicin3.23 (µg/mL)[2]
MCF-7 (Breast)2.0 (µg/mL)Doxorubicin3.23 (µg/mL)[2]
Derivative 3 (Compound 7j) HCT-116 (Colon)26.75 (µg/mL)--[3]
Derivative 4 (Compound 2a) HCT-116 (Colon)28.85 (µg/mL)--[3]
Derivative 5 (Compound VIIIc) HCT-116 (Colon)2.5--[4]
Derivative 6 (Compound XVa) HCT-116 (Colon)4.4--[4]
MCF-7 (Breast)5.3--[4]
Derivative 7 (Compound 20) Liver, Colorectal, BreastSuperior to Doxorubicin & SorafenibDoxorubicin, SorafenibNot specified[5]
Derivative 8 (Compound 25) Liver, Colorectal, BreastSuperior to Doxorubicin & SorafenibDoxorubicin, SorafenibNot specified[5]
Derivative 9 (Compound 29) Liver, Colorectal, BreastSuperior to Doxorubicin & SorafenibDoxorubicin, SorafenibNot specified[5]

Mechanisms of Anticancer Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. A significant number of these compounds also function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Key Mechanisms:
  • Induction of Apoptosis: Many quinoxaline derivatives have been shown to trigger apoptosis in cancer cells. This is often confirmed by observing morphological changes like nuclear disintegration and chromatin fragmentation, as well as through biochemical assays that detect apoptotic markers.[3]

  • Cell Cycle Arrest: These compounds frequently cause cell cycle arrest, most notably at the G2/M phase. This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.[1][6]

  • VEGFR-2 Inhibition: A prominent molecular target for several potent quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, these compounds can disrupt downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are vital for angiogenesis, cell proliferation, and survival.[1]

Signaling Pathway of a Representative Quinoxaline Derivative

The following diagram illustrates a proposed signaling pathway for a representative this compound derivative that targets VEGFR-2, leading to the induction of apoptosis.

G cluster_0 Drug Interaction cluster_1 PI3K/AKT/mTOR Pathway cluster_2 RAS/RAF/MEK/ERK Pathway cluster_3 Apoptosis Pathway Quinoxaline Derivative Quinoxaline Derivative VEGFR2 VEGFR-2 Quinoxaline Derivative->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of a VEGFR-2 inhibiting quinoxaline derivative.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of this compound derivatives are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Workflow: MTT Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 cluster_3 Data Acquisition node1 Seed cells in a 96-well plate node2 Treat cells with quinoxaline derivatives node1->node2 node3 Add MTT solution to each well node2->node3 node4 Incubate for 2-4 hours node3->node4 node5 Add solubilization solution (e.g., DMSO) node4->node5 node6 Measure absorbance at 570 nm node5->node6

Caption: A typical workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for another 48-72 hours.

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Assay

G node1 Treat cells with test compound node2 Harvest cells (including supernatant) node1->node2 node3 Wash cells with cold PBS node2->node3 node4 Resuspend in 1X Binding Buffer node3->node4 node5 Add Annexin V-FITC and Propidium Iodide node4->node5 node6 Incubate for 15-20 min in the dark node5->node6 node7 Analyze by flow cytometry node6->node7

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Experimental Workflow: Cell Cycle Analysis

G node1 Treat cells with test compound node2 Harvest and wash cells node1->node2 node3 Fix cells in cold 70% ethanol node2->node3 node4 Wash to remove ethanol node3->node4 node5 Treat with RNase A node4->node5 node6 Stain with Propidium Iodide node5->node6 node7 Analyze by flow cytometry node6->node7

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the quinoxaline derivative at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, then wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.

  • Staining: Add propidium iodide staining solution (e.g., 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The Translational Challenge: Correlating In Vitro Efficacy and In Vivo Activity of 3-Phenylquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 3-phenylquinoxalin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects. The successful translation of promising in vitro results into tangible in vivo efficacy is a critical hurdle in the drug development pipeline. This guide provides a comparative analysis of the in vitro and in vivo activities of selected this compound derivatives, offering insights into the correlation between laboratory assays and preclinical models. We present quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers in this complex endeavor.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro and in vivo data for representative this compound derivatives, highlighting their therapeutic potential and providing a basis for discussing the in vitro-in vivo correlation.

In Vitro Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
3-vinyl-quinoxalin-2(1H)-one derivatives (e.g., A5, A12, B2, B5, D2, D3) H460, Hct116, Hela229, B16-F10Good-to-excellent potencyFGFR1 inhibition[1][2][3]
Indeno[1,2-b]quinoxaline derivative (10a) MDA-MB231, PC-3, Huh-70.87, 0.82, 0.64Topoisomerase I and II inhibition, Apoptosis induction[4]
Quinoxalin-2(1H)-one derivatives (20, 25, 29) Liver, colorectal, and breast cancer cell linesSuperior to doxorubicin and sorafenibVEGFR-2 inhibition[5]
In Vivo Anticancer Activity
Compound/DerivativeAnimal ModelDosageRouteAntitumor EffectReference
Indeno[1,2-b]quinoxaline derivative (10a) Zebrafish xenograft with human hepatocellular carcinoma cellsVarious concentrationsIncubationConfirmed anti-tumor effect[4]
Indeno[1,2-b]quinoline-based bis carboxamides Mice with subcutaneously implanted colon 38 tumorsNot specifiedNot specifiedGrowth delays comparable to irinotecan[6]
In Vitro and In Vivo Anti-inflammatory Activity
Compound/DerivativeIn Vitro AssayIn Vitro ResultIn Vivo ModelIn Vivo ResultReference
3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one (2a) Soybean lipoxygenase (LOX) inhibitionIC50 < 1µMCarrageenan-induced rat paw edema56.1% inhibition[7]
Quinoxaline derivative (7b) Soybean lipoxygenase (LOX) inhibitionNot specifiedCarrageenan-induced rat paw edema41% inhibition (similar to indomethacin)[8]

Discussion on In Vitro and In Vivo Correlation

The data presented above highlight both encouraging correlations and notable disparities between in vitro and in vivo results for this compound derivatives.

For anti-inflammatory agents, a reasonably good correlation is observed. For instance, compound 2a , a potent in vitro inhibitor of soybean lipoxygenase (IC50 < 1µM), also demonstrated significant in vivo anti-inflammatory activity, with a 56.1% inhibition of rat paw edema[7]. Similarly, compound 7b showed a strong in vivo effect, comparable to the standard drug indomethacin[8]. This suggests that for this class of compounds, in vitro enzyme inhibition assays can be a valuable predictive tool for in vivo anti-inflammatory efficacy.

In the context of anticancer activity, the correlation is more complex. The indeno[1,2-b]quinoxaline derivative 10a exhibited potent sub-micromolar IC50 values against several cancer cell lines in vitro and subsequently demonstrated an anti-tumor effect in a zebrafish xenograft model in vivo[4]. This represents a successful translation from in vitro cytotoxicity to in vivo efficacy. However, for many other potent in vitro anticancer quinoxaline derivatives, in vivo data remains limited, making a broad correlative analysis challenging. The transition from a controlled in vitro environment to a complex biological system introduces factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and tumor microenvironment interactions, which can significantly influence a compound's in vivo performance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.

Principle: Carrageenan injection into the rat paw induces an acute, localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally to the rats. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vivo Anticancer Activity (Zebrafish Xenograft Model)

Objective: To assess the in vivo antitumor efficacy of test compounds in a rapid and scalable model.

Principle: Human cancer cells, often fluorescently labeled, are injected into translucent zebrafish larvae. The growth and proliferation of these cells can be monitored in real-time, and the effect of test compounds on tumor progression can be quantified.

Procedure:

  • Cell Preparation: Culture and label human cancer cells with a fluorescent dye (e.g., DiI or GFP).

  • Microinjection: At 2 days post-fertilization (dpf), anesthetize zebrafish larvae and microinject approximately 200-400 cancer cells into the yolk sac or perivitelline space.

  • Compound Treatment: After injection, transfer the larvae to a multi-well plate containing embryo medium with the test compound at various concentrations or a vehicle control.

  • Tumor Growth Monitoring: Image the larvae at different time points (e.g., 24, 48, and 72 hours post-injection) using a fluorescence microscope.

  • Data Analysis: Quantify the tumor size or fluorescent area using image analysis software. Calculate the percentage of tumor growth inhibition compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for in vitro to in vivo correlation studies.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxalin-2(1H)-one Derivatives Quinoxaline->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Quinoxaline 3-vinyl-quinoxalin-2(1H)-one Derivatives Quinoxaline->FGFR1 Inhibits

FGFR1 Signaling Pathway Inhibition

COX2_Signaling_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Quinoxaline Quinoxalin-2(1H)-one Derivatives Quinoxaline->COX2 Inhibits

COX-2 Signaling Pathway Inhibition

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Compound This compound Derivatives CellViability Cell Viability Assay (e.g., MTT) Compound->CellViability EnzymeAssay Enzyme Inhibition Assay (e.g., Kinase, LOX) Compound->EnzymeAssay IC50 Determine IC50 CellViability->IC50 EnzymeAssay->IC50 AnimalModel Select Animal Model (e.g., Rat, Zebrafish) IC50->AnimalModel Lead Compound Selection Correlation In Vitro - In Vivo Correlation Analysis IC50->Correlation EfficacyStudy Efficacy Study (e.g., Paw Edema, Xenograft) AnimalModel->EfficacyStudy Efficacy Measure In Vivo Efficacy EfficacyStudy->Efficacy Efficacy->Correlation

Experimental Workflow for Correlation Studies

References

Cross-Validation of Analytical Methods for 3-Phenylquinoxalin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Phenylquinoxalin-2(1H)-one is critical for ensuring product quality, stability, and safety. This guide provides a comparative analysis of various analytical techniques, offering insights into their respective strengths and weaknesses for the quantification of this compound. While direct cross-validation studies for this compound are not extensively available in the public domain, this document outlines the expected performance of common analytical methods based on established principles and data from similar compounds.

The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry are the most commonly employed techniques for the analysis of pharmaceutical compounds.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance characteristics of HPLC, UPLC, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation by LC followed by mass-based detection and fragmentation for high selectivity.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity Good; can separate from many impurities.Very Good; superior resolution to HPLC.Excellent; highly specific due to mass filtering.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL).High (ng/mL range).Very High (pg/mL to fg/mL range).Low (µg/mL range).
Analysis Time 20-30 minutes per sample.5-10 minutes per sample.5-15 minutes per sample.< 1 minute per sample.
Cost (Instrument) Moderate.High.Very High.Low.
Cost (Operational) Moderate.High (due to high-pressure consumables).High (solvents, standards, maintenance).Very Low.
Typical Application Routine quality control, stability studies, impurity profiling.High-throughput screening, impurity profiling, stability studies.Bioanalysis (pharmacokinetics), impurity identification, trace analysis.Simple assays where interfering substances are absent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for each technique, which should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around its λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness according to ICH Q2(R1) guidelines.[1]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers faster analysis times and better resolution compared to conventional HPLC.

  • Instrumentation: UPLC system with a PDA detector.

  • Column: Sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but the gradient program is optimized for a shorter run time.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: As determined for the HPLC method.

  • Injection Volume: 1-2 µL.

  • Sample Preparation: Similar to HPLC.

  • Validation Parameters: Validation follows the same principles as for HPLC, with an emphasis on the benefits of speed and resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Similar to UPLC/HPLC methods.

  • Ionization Mode: Positive or negative ion mode, optimized for this compound.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound and an internal standard must be optimized.

  • Sample Preparation: May require more extensive sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for biological samples.

  • Validation Parameters: In addition to standard validation parameters, matrix effects, and recovery should be thoroughly investigated.

UV-Vis Spectrophotometric Method

This method is simple and rapid but lacks selectivity. It is suitable for the analysis of pure bulk drug or simple formulations.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: A solvent in which this compound is stable and soluble (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm). Studies on similar quinoxalinone derivatives can provide a starting point for λmax determination.[2]

  • Procedure: Prepare a series of standard solutions of known concentrations. Measure the absorbance of the standards and the sample solution at the λmax. Construct a calibration curve of absorbance versus concentration.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, and range. Specificity is a critical limitation and must be carefully assessed.

Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for analytical method cross-validation and the logical relationship between different analytical techniques based on their primary applications.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_objective Define Objective & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC, UPLC) define_objective->select_methods method_validation Individual Method Validation (ICH Q2) select_methods->method_validation sample_analysis Analyze Same Batches with All Methods method_validation->sample_analysis data_comparison Compare Results (Assay, Impurities) sample_analysis->data_comparison statistical_analysis Statistical Analysis (e.g., t-test, F-test) data_comparison->statistical_analysis conclusion Conclusion on Method Equivalency statistical_analysis->conclusion

Workflow for cross-validation of analytical methods.

Analytical_Technique_Selection cluster_application Application cluster_technique Analytical Technique high_throughput High-Throughput Screening uplc UPLC high_throughput->uplc routine_qc Routine Quality Control hplc HPLC routine_qc->hplc bioanalysis Bioanalysis / Trace Analysis lcms LC-MS/MS bioanalysis->lcms simple_assay Simple Assay (Bulk Drug) uvvis UV-Vis simple_assay->uvvis uplc->hplc Higher Resolution hplc->uvvis Higher Selectivity lcms->uplc Higher Sensitivity

Selection of analytical techniques based on application.

Conclusion

The choice of an analytical method for this compound requires a careful consideration of the specific analytical needs. For routine quality control, a well-validated HPLC method provides a robust and reliable solution. When higher throughput and resolution are required, UPLC is a superior alternative. For applications demanding the highest sensitivity and selectivity, such as in bioanalytical studies, LC-MS/MS is indispensable. UV-Vis spectrophotometry, while simple and cost-effective, should be reserved for assays where the sample matrix is well-defined and free of interfering substances. A thorough cross-validation of methods is recommended when transferring from one technique to another to ensure consistency and reliability of analytical data throughout the drug development lifecycle.

References

3-Phenylquinoxalin-2(1H)-one: A Comparative Analysis Against Established Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological drug discovery, the quest for novel molecular entities with potent and selective inhibitory activity remains a paramount objective. This guide provides a comprehensive benchmark of 3-Phenylquinoxalin-2(1H)-one and its derivatives against established inhibitors, offering researchers, scientists, and drug development professionals a data-driven comparison to inform future research and development. This analysis focuses on the compound's performance against key cancer cell lines and relevant molecular targets, contextualized by the activity of well-known therapeutic agents.

While direct inhibitory data for the parent this compound is not extensively available in the public domain, numerous studies on its derivatives highlight the potential of this scaffold. This guide consolidates available data on these derivatives to provide a valuable comparative perspective.

Performance Against Key Cancer Cell Lines

The anti-proliferative activity of this compound derivatives has been evaluated against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below in comparison to Doxorubicin, a standard chemotherapeutic agent.

Compound/DrugTarget Cell LineIC50 (µM)
This compound Derivative (Compound 7f) HCT-1164.28[1]
This compound Derivative (Compound 6c) HCT-1169.31[1]
Doxorubicin HCT-1160.96[2]
This compound Derivative (Compound 7f) MCF-73.57[1]
This compound Derivative (Compound 6c) MCF-77.57[1]
Doxorubicin MCF-7~1.25 - 8.3 (variable)[3][4][5][6]

Note: The IC50 values for this compound derivatives are based on published data for specific analogs and may not be representative of the parent compound.

Inhibition of Key Kinase Targets

Derivatives of this compound have also been investigated as inhibitors of key receptor tyrosine kinases involved in tumor angiogenesis and proliferation, namely Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Compound/DrugTarget KinaseIC50 (nM)
3-Vinyl-quinoxalin-2(1H)-one Derivative (Compound A5) FGFR115,330[7]
Erdafitinib FGFR11.2[8]
3-Methylquinoxalin-2(1H)-one Derivative (Compound 17b) VEGFR-22.7[9]
Sorafenib VEGFR-290[10][11]

Note: The IC50 values for the quinoxalinone derivatives are for specific analogs and are presented to illustrate the potential of the scaffold.

Signaling Pathways

To provide a clearer understanding of the mechanisms of action for the benchmarked inhibitors, the signaling pathways for FGFR1 and VEGFR-2 are illustrated below.

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K PLCg PLCγ FGFR1->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation

Caption: Simplified FGFR1 signaling cascade.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis eNOS->Angiogenesis

Caption: Key downstream pathways of VEGFR-2 activation.

Experimental Protocols

The following are generalized protocols for the key assays cited in this guide. Specific experimental conditions may vary between studies.

Anti-proliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Acquisition A Seed cells in 96-well plate B Incubate (24h) A->B C Add test compounds (varying concentrations) B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (e.g., 570 nm) G->H Kinase_Assay_Workflow Kinase Inhibition Assay Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis A Prepare reaction mixture: Kinase, Substrate, Buffer B Add test inhibitor (varying concentrations) A->B C Initiate reaction with ATP B->C D Incubate at specified temperature and time C->D E Stop reaction D->E F Measure phosphorylation (e.g., luminescence, fluorescence) E->F G Calculate % inhibition F->G H Determine IC50 G->H

References

Head-to-head comparison of different synthetic routes for 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. 3-Phenylquinoxalin-2(1H)-one is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a head-to-head comparison of various synthetic routes to this important molecule, with a focus on reaction efficiency, accessibility of starting materials, and reaction conditions. The data presented is supported by detailed experimental protocols to facilitate replication and adaptation in the laboratory.

Comparative Analysis of Synthetic Yields and Conditions

The synthesis of this compound can be broadly approached through two primary strategies: the construction of the quinoxalinone ring from acyclic precursors and the modification of a pre-existing quinoxaline core. The following table summarizes the quantitative data for some of the key methods identified in the literature.

Synthetic Route Starting Materials Key Reagents/Catalysts Solvent Reaction Time Yield (%) Reference
Route 1: Condensation of o-phenylenediamine and Benzil o-phenylenediamine, BenzilNone (thermal)Rectified spiritNot SpecifiedHigh[1]
Route 2: Oxidative Amidation-Heterocycloannulation 2,2-dibromo-1-phenylethanone, o-phenylenediamineTriethylamine (Et3N)DMSO2 hours60-75[2]
Route 3: N-Alkylation of this compound This compound, Allyl bromideK2CO3, TBAB (catalytic)DMF12 hours90[3]
Route 4: Michael Addition This compound, Acrylic acid derivativesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Route 5: Thiation followed by S-Alkylation 2-chloro-3-phenylquinoxaline, N-cyclohexyldithiocarbamate cyclohexylammonium saltNoneChloroform12 hours69 (for thione)[5][6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.

Route 1: Classical Synthesis via Condensation[1]

This traditional method involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.

Materials:

  • o-Phenylenediamine (1.1 g)

  • Benzil (2.1 g)

  • Rectified spirit (16 mL)

Procedure:

  • Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottomed flask.

  • In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the benzil solution.

  • The mixture is then heated, leading to the formation of 2,3-diphenylquinoxaline.

Note: While this specific protocol from the source describes the synthesis of 2,3-diphenylquinoxaline, a similar condensation of o-phenylenediamine with phenylglyoxylic acid would yield the target this compound.

Route 3: N-Alkylation of this compound[3]

This approach modifies the pre-formed quinoxalinone core.

Materials:

  • This compound (1 g, 4.5 mmol)

  • Allyl bromide (0.5 mL, 6.75 mmol)

  • Potassium carbonate (K2CO3) (1 g, 7.46 mmol)

  • Tetrabutylammonium bromide (TBAB) (catalytic amount)

  • Dimethylformamide (DMF) (20 mL)

Procedure:

  • To a solution of this compound in DMF, add allyl bromide, K2CO3, and a catalytic quantity of TBAB.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the solution to remove salts.

  • Remove the solvent under reduced pressure.

  • Crystallize the residue from ethanol to afford 1-allyl-3-phenylquinoxalin-2(1H)-one.

Route 5: Synthesis of the Thione Precursor[5][6][7]

This route involves the synthesis of the corresponding thione, which can be a versatile intermediate.

Materials:

  • 2-chloro-3-phenylquinoxaline (2.5 mmol)

  • N-cyclohexyldithiocarbamate cyclohexylammonium salt (0.69 g, 2.5 mmol)

  • Chloroform (25 mL)

  • Ethanol (25 mL)

Procedure:

  • To a solution of 2-chloro-3-phenylquinoxaline in chloroform, add N-cyclohexyldithiocarbamate cyclohexylammonium salt.

  • Reflux the reaction mixture at 61 °C for 12 hours.

  • Evaporate the solvent under reduced pressure.

  • Add ethanol to the solid residue.

  • Filter the yellowish precipitate to obtain 3-phenylquinoxaline-2(1H)-thione.

Visualization of Synthetic Strategies

The following diagram illustrates the logical workflow for selecting a synthetic route for this compound, considering factors such as desired substitution and reaction type.

G start Target: this compound Derivative ring_formation Ring Formation Routes start->ring_formation modification Modification of Quinoxalinone Core start->modification condensation Condensation ring_formation->condensation oxidative_amidation Oxidative Amidation ring_formation->oxidative_amidation n_alkylation N-Alkylation modification->n_alkylation michael_addition Michael Addition modification->michael_addition thiation_s_alkylation Thiation & S-Alkylation modification->thiation_s_alkylation product product

Caption: Workflow for selecting a synthetic route to this compound derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Phenylquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 3-phenylquinoxalin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers and drug development professionals.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. The primary mechanism often involves the inhibition of key enzymes in cancer cell proliferation, such as thymidylate synthase or various protein kinases.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound Derivatives against HCT-116 and MCF-7 Cell Lines

CompoundModification on Quinoxaline CoreIC50 (μg/mL) vs. HCT-116[1][2]IC50 (μg/mL) vs. MCF-7[1]
Doxorubicin (Reference) -3.23-
Series 1a Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate side chain1.9 - 7.522.3 - 6.62
Compound 2a N-alkylation with a propionitrile group28.85 ± 3.26Not Reported
Compound 7j N-alkylation with a modified amino acid chain26.75 ± 3.50Not Reported

Table 2: Antitumor Activity of 3-Vinyl-quinoxalin-2(1H)-one Derivatives [3]

Compound SeriesGeneral ModificationActivity against H460, Hct116, Hela229, B16-F10
A5, A12, B2, B5, D2, D3 Various substitutions on the vinyl and quinoxalinone coreRemarkable improvement in activity
A6, A8, A11, A14 Various substitutions on the vinyl and quinoxalinone coreOnly affected B16-F10 cells

Structure-Activity Relationship Insights (Anticancer):

  • Modifications at the N1 and C3 positions of the quinoxalinone ring are critical for cytotoxic activity.

  • The introduction of a peptidomimetic side chain at the C3 position, via a sulfur linkage, has been shown to be a promising strategy for enhancing anticancer potency.[1]

  • For 3-vinyl-quinoxalin-2(1H)-one derivatives, smaller substituents on the side chain were found to be more effective than larger ones.[3] The presence of a carbonyl group in the side chain appeared to improve activity, potentially by forming hydrogen bonds with the target kinase.[3]

Kinase Inhibitory Activity

A significant focus of SAR studies on this scaffold has been its potential to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Quantitative Comparison of Kinase Inhibition

Table 3: EGFR Tyrosine Kinase Inhibitory Activity

Compound SeriesGeneral StructureBiological TargetKey Findings
Series by Qin et al. 6-methoxy-7-(3-morpholinopropoxy)-1-(2-phenoxyethyl)-quinoxalin-2(1H)-one derivativesEGFR Tyrosine KinaseMost synthesized compounds showed inhibitory activity toward EGFR kinase.[4]

Table 4: FGFR1 Kinase Inhibitory Activity

Compound SeriesGeneral StructureBiological TargetKey Findings
3-Vinyl-quinoxalin-2(1H)-one derivatives Variously substituted at C1 and the vinyl groupFGFR1 KinaseMost compounds exhibited kinase inhibitory activities.[3]

Structure-Activity Relationship Insights (Kinase Inhibition):

  • The quinoxalin-2-one core serves as a suitable scaffold for designing new EGFR protein kinase inhibitors.[4]

  • Molecular modeling studies suggest that quinoxalin-2-one derivatives can effectively bind to the ATP binding site of kinases like PDGFβR, with substitutions on the quinoxalinone ring interacting with a hydrophobic pocket.[5]

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity

Table 5: Antibacterial and Antifungal Activity of Quinoxalin-2(1H)-one Derivatives

Compound SeriesModificationMIC (μg/mL)MBC (μg/mL)Target Organisms
Series by Ammar et al. 6-(morpholinosulfonyl)quinoxalin-2(1H)-one with hydrazone, hydrazine, and pyrazole moieties0.97 - 62.51.94 - 88.8Gram-positive and Gram-negative bacteria, and two fungal strains.[6]
Series by Ghadage et al. 3-[(2-{[(E)-substituted(phenyl)methylidene]amino}ethyl)amino]quinoxalin-2(1H)-oneNot specified in MIC values, but showed significant activity zones.Not specifiedE. coli, P. aeruginosa, S. aureus, C. albicans.[7]

Structure-Activity Relationship Insights (Antimicrobial):

  • The incorporation of hydrazone and pyrazole moieties into the quinoxalin-2(1H)-one scaffold can lead to significant antibacterial and antifungal activity.[6]

  • Substitutions at the C3 position with Schiff base derivatives have also been shown to be effective against a broad spectrum of microbes.[7]

Experimental Protocols

Anticancer Activity: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration versus the cell viability.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a specific concentration (e.g., 5x10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: The prepared inoculum is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration (MBC/MFC), an aliquot from the wells showing no visible growth is subcultured on agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.[6]

Kinase Inhibition Assay

The inhibitory activity against specific kinases (e.g., EGFR, FGFR1) can be evaluated using various in vitro kinase assay kits, often based on ELISA or fluorescence-based methods.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The kinase, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP are combined in a reaction buffer.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • Detection: The level of substrate phosphorylation is quantified. In an ELISA-based assay, this may involve using a specific antibody that recognizes the phosphorylated substrate.

  • IC50 Calculation: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Visualizations

General Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (this compound) Design Design of Derivatives Lead->Design Scaffold Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Assays (Anticancer, Antimicrobial, Kinase) Synthesis->BioAssay New Compounds Data Data Collection (IC50, MIC) BioAssay->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Improvement

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation Quinoxalinone Quinoxalinone Derivative Quinoxalinone->EGFR Inhibition ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction

References

Safety Operating Guide

Proper Disposal of 3-Phenylquinoxalin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Phenylquinoxalin-2(1H)-one is a critical aspect of laboratory safety and environmental responsibility. As a nitrogen-containing heterocyclic compound, it is imperative to manage its waste stream in accordance with federal, state, and local regulations to mitigate potential hazards. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling fine powders or generating dust.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The primary and most appropriate method for the disposal of this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, properly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Waste Container Management:

  • Container Selection: Use containers that are compatible with this compound. Plastic containers are generally preferred over glass for storing hazardous waste when compatibility is not an issue.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date when waste was first added to the container (accumulation start date) must also be recorded.

  • Container Integrity: Ensure that waste containers are kept securely closed except when adding waste. Regularly inspect containers for any signs of leakage or degradation.

3. On-Site Storage:

  • Satellite Accumulation Area (SAA): Store the labeled waste containers in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place liquid waste containers in secondary containment to prevent spills from reaching drains or other sensitive areas.

  • Segregation: Store containers of this compound waste segregated from incompatible materials.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Hazardous Waste Manifest: A Uniform Hazardous Waste Manifest is required for off-site transportation and disposal.[1] This document tracks the waste from the generator to the final disposal facility.[1] The generator is responsible for ensuring the manifest is accurately completed.[2] The manifest will include:

    • EPA identification numbers for the generator, transporter, and disposal facility.[3]

    • A detailed description of the waste.[3]

    • The quantity of waste.[3]

  • Licensed Transporter: The waste must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).

Quantitative Disposal Parameters

ParameterRecommended Value/StandardRationale
Combustion Temperature 850°C - 1100°CEnsures complete thermal decomposition of organic compounds.[4]
Gas Residence Time ≥ 2 secondsProvides sufficient time for the complete oxidation of hazardous constituents.[4]
Destruction and Removal Efficiency (DRE) ≥ 99.99%EPA standard for the incineration of most hazardous organic compounds.[1][2]
Particulate Emissions < 180 mg/dscm (corrected to 7% O₂)EPA standard to control the release of particulate matter into the atmosphere.[2]
Hydrogen Chloride (HCl) Emissions Removal efficiency of ≥ 99% or < 1.8 kg/hour EPA standard for incinerators burning chlorinated hazardous wastes.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the laboratory to the final treatment facility.

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_ehs EHS & Logistics cluster_disposal Final Disposal generation Waste Generation (Solid & Liquid) segregation Segregation into Compatible Containers generation->segregation labeling Labeling with 'Hazardous Waste' & Chemical Name segregation->labeling storage Storage in Designated Satellite Accumulation Area (SAA) labeling->storage pickup_request Request Waste Pickup from EHS storage->pickup_request manifest Complete Hazardous Waste Manifest pickup_request->manifest transport Transport by Licensed Hauler manifest->transport tsdf Receipt at Permitted TSDF transport->tsdf incineration High-Temperature Incineration tsdf->incineration destruction 99.99% Destruction & Removal incineration->destruction

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Essential Safety and Operational Guide for 3-Phenylquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Phenylquinoxalin-2(1H)-one, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary and GHS Classification

This compound is classified as an irritant. All personnel must be fully aware of its potential hazards before handling.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarningH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPEStandardRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash potential.[2][3]ANSI Z87.1 / EN 166Protects against eye irritation from airborne particles or splashes.[1][3]
Hands Disposable nitrile gloves.[2][3] Consider double gloving for extended handling.ASTM D6319 / EN 455Prevents skin contact and irritation.[1]
Body A flame-retardant lab coat.[4]NFPA 2112Protects skin and clothing from spills and splashes.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary for large quantities or if engineering controls are insufficient.[5]-Minimizes inhalation of the powder, which can cause respiratory tract irritation.[1]
Feet Closed-toe shoes.[4][6]-Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for safe handling. All operations should be conducted in a designated area, preferably within a chemical fume hood.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve or Transfer weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Experimental Workflow for Handling this compound.

Experimental Protocol:

  • Preparation:

    • Designate a work area, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Put on all required personal protective equipment as detailed in the PPE table.

    • Gather all necessary equipment (e.g., spatulas, weigh boats, glassware) and reagents.

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood to minimize inhalation exposure.

    • Handle the compound gently to avoid creating airborne dust.

    • If transferring the solid, use a spatula. For solutions, use appropriate glassware and a funnel if necessary.

  • Cleanup:

    • Decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • Collect all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

start Waste Generation solid_waste Solid Waste (Contaminated PPE, weigh boats, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste container_solid Sealable, Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Sealable, Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Designated Hazardous Waste Accumulation Area container_solid->storage container_liquid->storage pickup Scheduled Pickup by EHS or Licensed Contractor storage->pickup end Final Disposal (Incineration) pickup->end

Caption: Disposal Workflow for this compound Waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealable, and clearly labeled hazardous waste container.[7]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[8] Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.

    • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][8]

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[7]

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7]

    • The recommended method of disposal for this type of organic compound is high-temperature incineration by a licensed waste disposal contractor.[8]

Disclaimer: This guide is intended for informational purposes and should be supplemented by a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All local, state, and federal regulations must be followed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Phenylquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.